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Foundational

A Technical Guide to the Physicochemical Properties of (6-Amino-5-methylpyridin-3-yl)methanol

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of (6-Amino-5-methylpyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of (6-Amino-5-methylpyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and established chemical principles to predict its key characteristics. The primary focus is on providing robust, field-proven experimental protocols for determining critical parameters such as aqueous solubility, lipophilicity (LogP), and acid dissociation constants (pKa). This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing novel chemical entities.

Compound Identification and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. (6-Amino-5-methylpyridin-3-yl)methanol belongs to the class of amino alcohols and pyridines.[1] Its structure incorporates a pyridine ring, which is basic, an amino group, which is also basic and a hydrogen bond donor/acceptor, and a primary alcohol (hydroxymethyl group), which is polar and a hydrogen bond donor/acceptor. These functional groups are critical in dictating the molecule's physicochemical behavior.

The table below summarizes the key identifiers for (6-Amino-5-methylpyridin-3-yl)methanol.

IdentifierValueSource
IUPAC Name (6-Amino-5-methylpyridin-3-yl)methanolN/A
Molecular Formula C₇H₁₀N₂O[2]
Molecular Weight 138.17 g/mol [3]
Canonical SMILES CC1=C(N)N=CC(CO)=C1N/A
InChIKey Not directly available; generated from structureN/A
CAS Number Not directly available in searched literatureN/A

Note: While a definitive CAS number for this specific isomer was not found in the provided search results, related structures are well-documented.

Predicted Physicochemical Properties

The interplay of the aromatic pyridine core with its polar substituents (amino and hydroxymethyl groups) and the nonpolar methyl group suggests an amphiphilic character.[3] This duality governs its interactions in both aqueous and lipid environments, which is a cornerstone of its pharmacokinetic profile. The following table presents predicted and extrapolated properties based on data from similar compounds.

PropertyPredicted/Estimated ValueRationale & Commentary
Melting Point (°C) > 120 °CThe unmethylated analog, (6-Aminopyridin-3-yl)methanol, has a melting point of 120 °C.[4] The presence of both amino and hydroxymethyl groups allows for extensive intermolecular hydrogen bonding, likely resulting in a high melting point.[3]
Boiling Point (°C) > 320 °C (Predicted)The predicted boiling point for the unmethylated analog is 320.2±27.0 °C.[4] The addition of a methyl group would slightly increase the molecular weight and van der Waals forces, but the high boiling point is primarily dictated by hydrogen bonding.
Water Solubility Sparingly to moderately solubleThe parent compound, (6-Aminopyridin-3-yl)methanol, is sparingly soluble in water (0.26 g/L at 25°C).[4] The polar amino and alcohol groups promote aqueous solubility, while the methylpyridine core is hydrophobic. The addition of the methyl group is expected to slightly decrease aqueous solubility compared to the unmethylated analog. Solubility is expected to be highly pH-dependent.[5]
LogP (Octanol/Water) ~0.5 - 1.0 (Predicted)The predicted XlogP for the related isomer 6-amino-5-methylpyridin-3-ol is 0.5.[6] The replacement of a hydroxyl with a hydroxymethyl group may slightly alter this value. A low positive LogP indicates a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.[7]
pKa Two primary pKa values expectedpKa₁ (Amino Group/Pyridine N): Expected in the range of 4-7. The pyridine nitrogen and the exocyclic amino group are both basic. Their exact pKa values are influenced by electronic effects from other substituents. pKa₂ (Hydroxymethyl Group): The alcohol is a very weak acid, with a predicted pKa around 13-14.[4]

Experimental Determination of Physicochemical Properties

To move from prediction to empirical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the most critical physicochemical parameters for a drug discovery program.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] Poor solubility can hinder formulation development and lead to inadequate in vivo exposure.[9] The Shake-Flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing a definitive value under specific conditions (e.g., pH, temperature).[10]

Protocol: Equilibrium Solubility via Shake-Flask Method

  • Preparation of Media: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4 to mimic physiological conditions).[11]

  • Sample Preparation: Add an excess amount of solid (6-Amino-5-methylpyridin-3-yl)methanol to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[9]

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[10]

  • Phase Separation: Separate the saturated solution from the excess solid. This is best achieved by centrifugation to pellet the solid, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the analyte.[10]

  • Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[10]

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.

Workflow for Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffered solvent (pH 7.4) B Agitate at constant temp (24-72 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm PTFE filter) C->D E Analyze filtrate by HPLC-UV D->E F Quantify against calibration curve E->F

Caption: Workflow for determining equilibrium solubility.

Lipophilicity (LogP) Determination

Causality: Lipophilicity, measured as the octanol-water partition coefficient (LogP), is a key indicator of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism.[7] According to Lipinski's Rule of 5, a LogP value of less than 5 is often associated with better oral absorption.[12]

Protocol: LogP Determination via Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and, separately, pre-saturate water (or pH 7.4 buffer) with n-octanol. This ensures the two phases are in equilibrium before the experiment begins.[13]

  • Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v).[12]

  • Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases.[12]

  • Phase Separation: Allow the vial to stand until a clear separation of the octanol and aqueous layers is observed. Centrifugation can be used to accelerate this process and ensure a sharp interface.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol layer (C_oct) and the aqueous layer (C_aq) using a suitable method like HPLC-UV.[14]

  • Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:[7]

    • P = C_oct / C_aq

    • LogP = log₁₀(P)

Workflow for Shake-Flask LogP Determination

G A Prepare pre-saturated n-octanol and aqueous buffer B Add compound to mixture of both phases A->B C Shake vigorously to reach equilibrium B->C D Centrifuge to achieve clear phase separation C->D E Sample n-octanol phase (C_oct) D->E F Sample aqueous phase (C_aq) D->F G Analyze C_oct and C_aq by HPLC E->G F->G H Calculate LogP = log10(C_oct / C_aq) G->H

Caption: Workflow for experimental LogP determination.

Acidity and Basicity (pKa) Determination

Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[15] Since solubility, permeability, and receptor binding can be dramatically different for ionized versus neutral species, knowing the pKa is fundamental to understanding a drug's behavior in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4).[15]

Protocol: pKa Determination by Potentiometric Titration

This method is ideal for determining pKa values in the range of 2-12.[15]

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]

  • Sample Preparation: Accurately weigh and dissolve the compound in water or a co-solvent system to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength in the solution by using a background electrolyte like 0.15 M KCl.[16] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

    • For determining the pKa of the basic groups (amino/pyridine), titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl).

    • For determining the pKa of the acidic group (alcohol), titrate with a standardized base titrant (e.g., 0.1 M NaOH).

  • Data Collection: Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.[16]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16][17] This point can be identified as the inflection point in the first derivative of the titration curve.

Workflow for Potentiometric pKa Determination

G cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare analyte solution in 0.15M KCl A->B C Titrate with standardized acid or base B->C D Record pH after each incremental addition C->D E Plot pH vs. Titrant Volume D->E F Identify half-equivalence point (inflection point) E->F G pKa = pH at half-equivalence point F->G

Caption: Workflow for determining pKa via titration.

Conclusion

(6-Amino-5-methylpyridin-3-yl)methanol is a molecule with a balanced set of functional groups that suggest moderate aqueous solubility, balanced lipophilicity, and distinct acidic/basic properties. While direct experimental data is sparse, its physicochemical profile can be reliably predicted through analysis of its structure and comparison with known analogs. More importantly, this guide provides the detailed, validated experimental frameworks necessary for its empirical characterization. The robust determination of solubility, LogP, and pKa using the protocols described herein is a critical step in advancing any such compound through the drug discovery and development pipeline.

References

  • University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Pharmaceutical Guidelines. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Wienen, C., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • precisionFDA. (n.d.). 6-AMINO-3-PYRIDINEMETHANOL. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • SureChEMBL. (n.d.). Compound Details - SCHEMBL13741198. Retrieved from [Link]

  • NextSDS. (n.d.). (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-5-methylpyridin-3-ol. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (6-dimethylamino-5-methylpyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]

  • NextSDS. (n.d.). (6-AMino-5-broMo-pyridin-3-yl)-Methanol — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-amino-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-amino-5-methylpyridin-3-ol. Retrieved from [Link]

  • University of Reading. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[10][15][18]triazolo[4,3-b][10][15][18]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

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Exploratory

A Guide to the Structural Elucidation of (6-Amino-5-methylpyridin-3-yl)methanol using ¹H and ¹³C NMR Spectroscopy

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (6-Amino-5-methylpyridin-3-yl)methanol. Designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of (6-Amino-5-methylpyridin-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the predicted chemical shifts and provides a foundational protocol for experimental data acquisition.

Introduction: The Central Role of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed map of connectivity and stereochemistry. For novel compounds such as (6-Amino-5-methylpyridin-3-yl)methanol, a substituted pyridine derivative with potential applications in medicinal chemistry, a thorough understanding of its NMR spectra is critical for identity confirmation, purity assessment, and for tracking its transformations in chemical reactions.

This guide will first present the predicted ¹H and ¹³C NMR chemical shifts for (6-Amino-5-methylpyridin-3-yl)methanol, based on the analysis of structurally similar compounds. This is followed by a detailed experimental protocol for acquiring high-quality NMR data.

Predicted NMR Spectra of (6-Amino-5-methylpyridin-3-yl)methanol

Due to the absence of publicly available experimental spectra for (6-Amino-5-methylpyridin-3-yl)methanol, the following predictions are derived from established chemical shift principles and data from analogous structures, including aminopyridines, methylpyridines, and benzylic alcohols.[1][2][3][4][5][6][7][8][9] The predicted values serve as a robust guide for spectral assignment upon experimental acquisition.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of (6-Amino-5-methylpyridin-3-yl)methanol are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering for (6-Amino-5-methylpyridin-3-yl)methanol.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. These values are estimated for a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the labile -OH and -NH₂ protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H27.5 - 7.8Singlet (s)1HAromatic proton, expected to be downfield due to the influence of the ring nitrogen.
H47.0 - 7.3Singlet (s)1HAromatic proton.
-CH₂OH (H8)4.4 - 4.6Singlet (s)2HMethylene protons adjacent to an aromatic ring and a hydroxyl group.[5][10]
-OH (H10)4.8 - 5.5Broad Singlet (br s)1HLabile proton, chemical shift is concentration and temperature dependent.
-NH₂ (H11)5.0 - 6.0Broad Singlet (br s)2HLabile protons, chemical shift is concentration and temperature dependent.[1]
-CH₃ (H7)2.1 - 2.3Singlet (s)3HMethyl group attached to the pyridine ring.[6][7]

Justification of Predicted Shifts:

  • Aromatic Protons (H2, H4): The chemical shifts of protons on a pyridine ring are typically found between 7.0 and 8.5 ppm. The electron-donating amino group at C6 and the methyl group at C5 are expected to shield the ring protons, shifting them slightly upfield compared to unsubstituted pyridine.

  • Methylene Protons (-CH₂OH): The protons of a benzylic alcohol are typically observed around 4.5-4.7 ppm.[5][10] The electronic effects of the substituted pyridine ring are expected to result in a similar chemical shift.

  • Hydroxyl and Amino Protons (-OH, -NH₂): The chemical shifts of these exchangeable protons are highly variable and depend on factors such as solvent, concentration, and temperature. In DMSO-d₆, they often appear as broad singlets due to hydrogen bonding and chemical exchange.[1]

  • Methyl Protons (-CH₃): The methyl group on a pyridine ring typically resonates between 2.2 and 2.5 ppm.[6][7]

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented below. These estimations are based on the analysis of similar heterocyclic and aromatic systems.[11][12]

Carbon Predicted Chemical Shift (ppm) Notes
C2145 - 150Aromatic carbon adjacent to nitrogen.
C3130 - 135Aromatic carbon bearing the methanol substituent.
C4120 - 125Aromatic carbon.
C5115 - 120Aromatic carbon bearing the methyl group.
C6155 - 160Aromatic carbon bearing the amino group, expected to be significantly deshielded.
-CH₂OH (C8)60 - 65Methylene carbon of the primary alcohol.
-CH₃ (C7)15 - 20Methyl carbon.

Justification of Predicted Shifts:

  • Pyridine Ring Carbons (C2-C6): The carbon atoms of the pyridine ring will exhibit shifts influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded. The electron-donating amino group will cause a significant downfield shift at C6.

  • Methanol Carbon (-CH₂OH): The carbon of a primary alcohol attached to an aromatic ring typically appears in the range of 60-65 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon is expected in the aliphatic region, typically between 15 and 20 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of (6-Amino-5-methylpyridin-3-yl)methanol, the following protocol is recommended.

Materials and Instrumentation
  • Sample: (6-Amino-5-methylpyridin-3-yl)methanol (5-10 mg)

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), 0.5-0.7 mL

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)

  • NMR Tube: 5 mm high-resolution NMR tube

  • NMR Spectrometer: A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended for better signal dispersion.

Sample Preparation Workflow

G cluster_0 Sample Preparation A Weigh 5-10 mg of the compound B Transfer to a clean, dry NMR tube A->B C Add 0.5-0.7 mL of DMSO-d6 B->C D Cap the tube and vortex to dissolve C->D

Caption: Step-by-step workflow for preparing the NMR sample.

¹H NMR Acquisition Parameters
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of approximately 240 ppm, centered around 120 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

  • Referencing: Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.[13][14]

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both spectra.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of (6-Amino-5-methylpyridin-3-yl)methanol. The predicted chemical shifts, based on sound chemical principles and data from related compounds, offer a reliable starting point for spectral interpretation. The detailed experimental protocol ensures the acquisition of high-quality data, which is paramount for accurate structural elucidation. For researchers in the pharmaceutical and chemical industries, a thorough understanding and application of these NMR techniques are indispensable for advancing their scientific endeavors.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Natural-Abundance Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Nitrogen Chemical Shifts of Alkylpyridines. ACS Publications. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. [Link]

  • 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and Aminopyridines (APYs) in CDCl 3 /DMSO-d 6 (70:30 v/v). ResearchGate. [Link]

  • Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Chemistry Stack Exchange. [Link]

  • BMRB entry bmse000407 - Benzyl Alcohol. BMRB. [Link]

  • c6cy02413k1.pdf. The Royal Society of Chemistry. [Link]

  • Figure S10. 1 H NMR spectrum of benzyl alcohol, (–)-sparteine and their... ResearchGate. [Link]

  • STD-NMR of 2-aminopyridine and isovanillin with BSA: (A) reference 1 H... ResearchGate. [Link]

  • 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • 4-Methylpyridine. PubChem. [Link]

  • CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane-bridged bis(methylpyridine) ligands. PMC. [Link]

  • High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... ResearchGate. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]

  • ChemElectroChem. ArTS. [Link]

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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

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  • 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure. PubMed. [Link]

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Foundational

Structural Crystallography and X-Ray Diffraction Analysis of (6-Amino-5-methylpyridin-3-yl) Derivatives: Mechanistic Insights into PRMT5 Inhibition

Executive Summary The compound (6-Amino-5-methylpyridin-3-yl)methanol serves as a foundational chemical building block in modern rational drug design. While the isolated small molecule is primarily utilized as a syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (6-Amino-5-methylpyridin-3-yl)methanol serves as a foundational chemical building block in modern rational drug design. While the isolated small molecule is primarily utilized as a synthetic precursor—often lacking standalone published single-crystal data due to its transient role in synthesis—its structural incorporation into advanced active pharmaceutical ingredients (APIs) has yielded groundbreaking crystallographic insights.

Most notably, the 6-amino-5-methylpyridin-3-yl moiety is the critical pharmacophore in next-generation, MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, such as TNG908. This whitepaper deconstructs the X-ray diffraction (XRD) data of this moiety, bridging small-molecule crystallographic characterization with macromolecular co-crystallography. By analyzing the precise hydrogen-bonding networks and steric constraints revealed by X-ray diffraction, we provide a comprehensive guide to leveraging this pharmacophore in synthetic lethality paradigms.

The Structural Logic of the Pharmacophore

In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) creates a unique vulnerability. MTA binds to PRMT5, forming an inactive PRMT5•MTA complex. The 6-amino-5-methylpyridin-3-yl moiety was rationally designed to exploit this exact complex.

Crystallographic data from demonstrates the causality behind the specific substitutions on the pyridine ring:

  • The 5-Methyl Group (Steric Lock): Vectors directly toward the Glu435 and Lys333 residues of PRMT5. This steric bulk forces Glu435 to adopt a specific rotamer conformation that is highly favorable for MTA binding but unfavorable for S-adenosylmethionine (SAM) binding, driving the inhibitor's selectivity for the cancer-specific PRMT5•MTA state.

  • The 6-Amino Group (H-Bonding Anchor): Forms highly rigid, bidentate hydrogen bonds with the backbone carbonyl of Glu435 and the side chain of Glu444.

PRMT5_Mechanism MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA Causes Complex PRMT5•MTA Complex (Inactive State) MTA->Complex Binds to PRMT5 PRMT5 PRMT5 Enzyme PRMT5->Complex Forms Moiety 6-Amino-5-methylpyridin-3-yl Pharmacophore Complex->Moiety Targeted by Glu435 Glu435 (Backbone H-bond) Steric Lock via 5-Methyl Moiety->Glu435 Interacts Glu444 Glu444 (Sidechain H-bond) via 6-Amino Moiety->Glu444 Interacts Inhibition Selective Synthetic Lethality Glu435->Inhibition Drives Glu444->Inhibition Drives

Caption: Mechanism of PRMT5 inhibition driven by the 6-amino-5-methylpyridin-3-yl pharmacophore.

Quantitative X-Ray Diffraction Data

To understand the physical properties of molecules containing this moiety, we must examine both the small-molecule crystal lattice and the macromolecular co-crystal structure.

Small-Molecule Crystallography (API Form A)

For advanced derivatives containing the 6-amino-5-methylpyridin-3-yl group (e.g., TNG908), single-crystal X-ray diffraction reveals a highly ordered triclinic crystal system. The structural rigidity imparted by the pyridine ring dictates the unit cell packing.

Table 1: Single-Crystal XRD Parameters for the API (Form A)

Crystallographic Parameter Value / Assignment
Crystal System Triclinic
Space Group P1
Unit Cell Dimension a 5.0705(2) Å
Unit Cell Dimension b 13.9249(7) Å
Unit Cell Dimension c 13.9877(7) Å
Alpha (α) Angle 87.522(2)°
Beta (β) Angle 85.730(2)°
Gamma (γ) Angle 81.474(2)°

Data derived from.

Macromolecular Co-Crystallography (PDB: 8VEY)

When the 6-amino-5-methylpyridin-3-yl moiety binds to the PRMT5:MEP50 complex, the resulting X-ray diffraction data provides atomic-level resolution of the binding pocket.

Table 2: X-Ray Data Collection and Refinement Statistics (PDB: )

Parameter Value
Target Complex PRMT5:MEP50 + MTA + Inhibitor
Total Structure Weight 113.09 kDa
Total Atom Count 7,624
Modeled Residue Count 928

| Key Ligand Interactions | Glu435 (H-bond), Glu444 (H-bond), Lys333 (Steric) |

Experimental Protocol: Macromolecular Co-Crystallography

To achieve high-resolution structural data of the 6-amino-5-methylpyridin-3-yl moiety bound to PRMT5, a rigorous, self-validating crystallographic workflow is required. The following protocol details the causality behind each methodological choice.

Workflow Diagram

XRD_Protocol Prep 1. Complex Preparation (PRMT5 + MTA + Ligand) Crystal 2. Vapor Diffusion (Hanging Drop) Prep->Crystal Supersaturation Cryo 3. Cryoprotection (20% Glycerol, Liq. N2) Crystal->Cryo Harvest XRD 4. Synchrotron XRD (Data Collection) Cryo->XRD Flash Freeze Phasing 5. Molecular Replacement (Phasing) XRD->Phasing Diffraction Data Refinement 6. Iterative Refinement (Phenix/Refmac) Phasing->Refinement Initial Electron Density QC 7. Validation (R-work / R-free Check) Refinement->QC Model Building QC->Refinement If R-free > 0.25 Model 8. Final PDB Model (e.g., 8VEY) QC->Model If R-free < 0.25

Caption: Step-by-step X-ray crystallography workflow for protein-ligand co-structures.

Step-by-Step Methodology

Step 1: Protein-Ligand Complex Formation

  • Procedure: Incubate purified PRMT5:MEP50 complex (typically expressed in Trichoplusia ni) with a 5-fold molar excess of MTA and the 6-amino-5-methylpyridin-3-yl derivative for 2 hours at 4°C.

  • Causality: Pre-forming the ternary complex in solution ensures that the protein adopts the closed, inactive conformation prior to lattice formation, preventing crystal cracking that occurs if ligands are soaked into pre-formed apo-crystals.

Step 2: Hanging-Drop Vapor Diffusion

  • Procedure: Mix 1 μL of the protein complex with 1 μL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 10-20% PEG 3350, 0.2 M NaCl). Seal over a 500 μL reservoir well.

  • Causality: Vapor diffusion allows for slow, controlled water evaporation from the drop. This gradual transition into the supersaturation zone promotes the nucleation of highly ordered, single crystals rather than amorphous precipitate.

Step 3: Cryoprotection and Flash-Freezing

  • Procedure: Briefly transfer the grown crystal into a mother liquor solution supplemented with 20% (v/v) glycerol. Immediately flash-freeze in liquid nitrogen (77 K).

  • Causality: The rapid cooling vitrifies the water. Without glycerol, water forms crystalline ice, which generates intense powder diffraction rings that obscure the weaker protein diffraction spots.

Step 4: Synchrotron Data Collection

  • Procedure: Mount the frozen crystal on a goniometer at a synchrotron beamline. Expose to high-intensity X-rays while rotating the crystal in 0.1° to 0.5° increments.

  • Causality: Macromolecular crystals diffract weakly due to high solvent content (often >50%). Synchrotron radiation provides the necessary brilliance and tunable wavelengths to achieve high-resolution data (e.g., <2.5 Å) required to resolve the orientation of the 5-methyl group.

Step 5: Phasing and Self-Validating Refinement

  • Procedure: Solve the phase problem using Molecular Replacement (MR) with a known PRMT5 model (e.g., PDB 4X61). Perform iterative cycles of model building in Coot and refinement in Phenix.

  • Self-Validating System: Throughout refinement, monitor the Rfree​ value. A random 5% of the diffraction data is excluded from refinement. If the Rwork​ drops but the Rfree​ rises, the model is being overfitted to noise. Refinement is only considered successful and valid when Rfree​ drops below ~0.25, confirming that the modeled position of the 6-amino-5-methylpyridin-3-yl moiety accurately predicts the unrefined data.

Conclusion

While the isolated (6-Amino-5-methylpyridin-3-yl)methanol molecule serves as a humble synthetic precursor, its integration into targeted therapeutics has revolutionized the treatment landscape for MTAP-deleted cancers. X-ray crystallographic data unequivocally proves that the precise positioning of the 6-amino and 5-methyl groups is not arbitrary; it is a masterclass in structure-based drug design, utilizing steric locking and targeted hydrogen bonding to achieve profound synthetic lethality.

References

  • Cottrell, K. M., et al. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." Journal of Medicinal Chemistry, 2024.[Link]

  • RCSB Protein Data Bank. "8VEY: Crystal structure of PRMT5:MEP50 in complex with MTA and TNG908." RCSB PDB, 2024.[Link]

  • Justia Patents. "Crystalline forms, pharmaceutical compositions and methods of use thereof." Patent Application US20230192663A1, 2023.[Link]

  • Domainex. "Medicinal Chemistry in Review: Tango Therapeutics disclose the discovery of TNG908, an MTA-cooperative PRMT5 inhibitor." Domainex Insights, 2024.[Link]

Exploratory

Thermodynamic Stability of (6-Amino-5-methylpyridin-3-yl)methanol: A pH-Centric Analysis

An In-Depth Technical Guide Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and in-vivo p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and in-vivo performance. This guide provides a comprehensive framework for evaluating the pH-dependent stability of (6-Amino-5-methylpyridin-3-yl)methanol, a polar aromatic compound featuring critical amino and alcohol functional groups. We will explore the theoretical underpinnings of its acid-base chemistry, detail robust experimental protocols for pKa determination and forced degradation studies, and outline the development of a stability-indicating analytical method. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous, scientifically-grounded understanding of API stability.

Theoretical Foundation: Structure, Ionization, and Stability

The stability of a molecule in aqueous solution is intrinsically linked to its structure and the ionization state of its functional groups, which is dictated by the solution's pH.

Molecular Structure and Functional Group Analysis

(6-Amino-5-methylpyridin-3-yl)methanol is characterized by three key features that govern its reactivity:

  • A Pyridine Ring: A heterocyclic aromatic amine, the nitrogen atom of which is basic and readily protonated.

  • An Amino Group (-NH₂): An electron-donating group attached to the pyridine ring, which increases the basicity of the ring nitrogen.

  • A Methanol Group (-CH₂OH): A primary alcohol that is generally stable but can participate in reactions such as oxidation under specific conditions.

The interplay between these groups, particularly the two basic centers (ring nitrogen and exocyclic amino group), dictates the molecule's charge and reactivity profile across the physiological and formulation-relevant pH spectrum.

Predicting pH-Dependent Behavior: The Role of pKa

The pKa value is the pH at which a functional group is 50% protonated and 50% deprotonated.[1] Understanding the pKa values of (6-Amino-5-methylpyridin-3-yl)methanol is the first and most critical step in predicting its stability.

  • Pyridine Nitrogen (N-1): The primary site of protonation. The pKa of pyridine itself is ~5.2. However, the electron-donating amino group at position 6 is expected to increase the basicity, raising this pKa. For comparison, the pKa of 2-aminopyridine's conjugate acid is 6.86, and 4-aminopyridine's is 9.17.[2] The pKa for the ring nitrogen in our target molecule will likely fall within this range.

  • Amino Group (C-6): While basic, the lone pair on the exocyclic amino group is delocalized into the aromatic system to a degree, making it significantly less basic than the ring nitrogen. Protonation at this site is less favorable.

  • Methanol Group (C-3): The alcohol group is a very weak acid, with a predicted pKa likely exceeding 13.[3] It will remain in its neutral, protonated form across the vast majority of the pH range relevant to pharmaceuticals.

Therefore, the molecule will primarily exist in three states depending on the pH: a dicationic form at very low pH, a monocationic form (protonated ring nitrogen) across a broad acidic-to-neutral range, and a neutral form at higher pH. The transition between these states is what drives changes in solubility, reactivity, and ultimately, stability.

Essential Pre-Experimental Characterization: pKa Determination

Accurate pKa determination is not merely a preliminary step; it is the foundation upon which the entire stability study is built. It informs the selection of pH points for forced degradation studies and aids in the development of the analytical method.[4][5] Potentiometric titration is a highly reliable and widely used method for this purpose.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to precisely measure the pKa values of the ionizable groups.[4][7]

Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water

Step-by-Step Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[5]

  • Sample Preparation: Prepare a ~1 mM solution of (6-Amino-5-methylpyridin-3-yl)methanol in high-purity water. To ensure a constant ionic strength, add KCl to a final concentration of 0.15 M.[7]

  • Inert Atmosphere: Place 20 mL of the sample solution into a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of bases.[5]

  • Initial Acidification: Immerse the pH electrode in the solution. Acidify the sample solution to a starting pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures all basic groups are fully protonated at the start of the titration.[1][7]

  • Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.[7]

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point on the curve.[4] This can be more accurately found by calculating the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot corresponds to the equivalence point, and the pKa is the pH at half the equivalence point volume.[5]

Workflow for pKa Determination

The logical flow of the pKa determination process is crucial for obtaining reproducible results.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) PrepareSample 2. Prepare 1 mM API Solution (0.15 M KCl) Calibrate->PrepareSample Purge 3. Purge with N2 (Remove CO2) PrepareSample->Purge Acidify 4. Acidify to pH ~2 (with 0.1 M HCl) Purge->Acidify Titrate 5. Titrate with 0.1 M NaOH (to pH ~12) Acidify->Titrate Record 6. Record pH vs. Volume Titrate->Record Plot 7. Plot Titration Curve Record->Plot Derivative 8. Calculate 1st Derivative Plot->Derivative Determine_pKa 9. Identify pKa at Half-Equivalence Point Derivative->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

pH-Dependent Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a drug substance and to identify potential degradation products.[8][9] These studies are fundamental to developing and validating stability-indicating analytical methods.[10][11]

Study Design

The study should be conducted across a range of pH values, including those recommended by ICH guidelines and those relevant to physiological conditions.[11]

Table 1: Recommended Conditions for pH-Dependent Forced Degradation Study

Stress ConditionReagent/ParametersRationale
Acidic Hydrolysis 0.1 M HCl (approx. pH 1.2)Simulates gastric fluid; strong acid stress.[12][13]
Acidic Buffer pH 4.5 Acetate BufferRepresents a common formulation pH range.
Neutral Hydrolysis High-Purity Water (pH ~6-7)Baseline stability in the absence of acid/base catalysis.
Basic Buffer pH 9.0 Borate BufferRepresents a common formulation pH for basic drugs.
Basic Hydrolysis 0.1 M NaOH (approx. pH 13)Strong base stress to accelerate degradation.[12]
Oxidation (at 3 pHs) 3% H₂O₂ in pH 4.5, 7.0, 9.0 buffersAssesses susceptibility to oxidation, which is often pH-dependent, especially for amines.[12][14]
General Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of (6-Amino-5-methylpyridin-3-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Sample Preparation: For each condition, add a small aliquot of the stock solution to the stress medium (e.g., 0.1 M HCl) to achieve a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration in the mobile phase used for HPLC analysis. This represents the 0% degradation sample.

  • Incubation: Store all stress and control samples at a controlled temperature (e.g., 60 °C) to accelerate degradation. Monitor the samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching: At each time point, withdraw an aliquot from each stress sample. Quench the reaction by neutralizing the pH (if acidic or basic) and/or diluting with the mobile phase to stop further degradation.

  • Analysis: Analyze the quenched samples and the control sample by a validated stability-indicating HPLC method.

Workflow for Forced Degradation Studies

This diagram illustrates the parallel nature of evaluating different stress conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions (Incubate at 60°C) cluster_analysis Analysis at Time Points (t=0, 2, 8, 24h...) Start Prepare 1 mg/mL API Stock Solution Acid Acidic (0.1 M HCl) Start->Acid Base Basic (0.1 M NaOH) Start->Base Neutral Neutral (Water) Start->Neutral Oxidative Oxidative (H2O2 at multiple pHs) Start->Oxidative Quench Quench Reaction (Neutralize/Dilute) Acid->Quench Base->Quench Neutral->Quench Oxidative->Quench Analyze Analyze via Stability-Indicating HPLC Method Quench->Analyze Calculate Calculate % Degradation vs. Control (t=0) Analyze->Calculate Result Construct pH-Rate Profile Calculate->Result

Caption: General workflow for conducting pH-dependent forced degradation studies.

Analytical Strategy: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[10] It must be able to separate the intact API from its degradation products and any process-related impurities.[15] Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common technique for this purpose.[16][17]

Protocol for Method Development

Given the polar nature of (6-Amino-5-methylpyridin-3-yl)methanol, a systematic approach is required to achieve adequate retention and separation.[18]

  • Column Selection: Start with a C18 column, as it is a versatile workhorse. If retention is poor, consider a column with a polar-embedded phase or an aqueous-stable C18 phase to prevent phase collapse with highly aqueous mobile phases.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Begin with a buffer to control the pH, such as 10 mM phosphate or acetate. The pH of the mobile phase is critical; a good starting point is a pH of ~3, where the molecule is cationic and should exhibit good peak shape.

    • Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better peak shapes for basic compounds.

  • Wavelength Selection: Using a UV-Vis spectrophotometer or a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λ_max) for the API. This will provide the highest sensitivity for quantification.[19][20]

  • Gradient Optimization: Develop a gradient elution method to ensure that both the polar API and any potentially more hydrophobic degradation products are eluted and resolved within a reasonable runtime.

    • Start with a broad screening gradient (e.g., 5% to 95% B over 20 minutes).

    • Analyze a mixture of stressed samples (a "cocktail") to observe all potential degradation peaks.

    • Adjust the gradient slope and duration to improve the resolution between the main peak and the degradant peaks.

  • Method Validation: Once optimized, the method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[15]

Example HPLC Method Parameters

The following table provides a hypothetical starting point for method development.

Table 2: Hypothetical Stability-Indicating HPLC Method

ParameterCondition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 min, then to 95% B for 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λ_max (e.g., 265 nm)
Injection Volume 10 µL
Logical Flow for HPLC Method Development

HPLC_Method_Dev cluster_initial Initial Setup cluster_optim Optimization cluster_final Finalization SelectColumn 1. Select Column (e.g., C18) SelectMP 2. Select Mobile Phase (pH 3 Buffer, ACN) SelectColumn->SelectMP SelectWavelength 3. Determine λmax SelectMP->SelectWavelength RunGradient 4. Run Screening Gradient (5-95% B) SelectWavelength->RunGradient InjectStressed 5. Inject Stressed Sample Cocktail RunGradient->InjectStressed AdjustGradient 6. Adjust Gradient for Resolution InjectStressed->AdjustGradient Verify 7. Verify Peak Purity AdjustGradient->Verify Validate 8. Validate Method (ICH) Verify->Validate

Caption: Logical progression for developing a stability-indicating HPLC method.

Data Interpretation and Stability Profile

The data generated from the forced degradation studies are used to construct a pH-rate profile, which graphically represents the stability of the compound as a function of pH.

Quantitative Analysis

The percentage of degradation is calculated by comparing the peak area of the intact API in the stressed sample to that of the control (unstressed) sample.

  • % Degradation = [1 - (Area_stressed / Area_control)] * 100

Mass balance should also be assessed to ensure that the decrease in the API peak area corresponds to an increase in the area of the degradation product peaks.[13]

Building the pH-Rate Profile

By plotting the % degradation observed at a specific time point (e.g., 24 hours) against the pH of the stress medium, a clear picture of the molecule's stability emerges.

Table 3: Hypothetical Degradation Data for (6-Amino-5-methylpyridin-3-yl)methanol at 24h, 60°C

Stress ConditionpH% Degradation (API)Major Degradant Peaks Observed
0.1 M HCl1.215.2%2
Acetate Buffer4.51.8%0
Water~6.50.5% 0
Phosphate Buffer7.41.1%1 (minor)
Borate Buffer9.08.5%1
0.1 M NaOH13.025.7%3
3% H₂O₂ in pH 4.54.55.4%1 (Oxidative)
3% H₂O₂ in pH 9.09.018.9%2 (Oxidative)

From this hypothetical data, one can conclude that (6-Amino-5-methylpyridin-3-yl)methanol exhibits maximum stability in the slightly acidic to neutral pH range (pH 4.5 - 7.4). Stability decreases significantly in both strongly acidic and, particularly, strongly basic conditions. The molecule is also susceptible to oxidation, with the degradation rate increasing at higher pH, which is typical for aromatic amines.

Conclusion

The thermodynamic stability of (6-Amino-5-methylpyridin-3-yl)methanol is highly dependent on pH. A systematic investigation, beginning with the fundamental determination of pKa values, is essential to understand its behavior. Forced degradation studies across a well-defined pH range, coupled with the development of a robust, stability-indicating HPLC method, provide the critical data needed to identify the pH of maximum stability. For this molecule, the data suggest an optimal stability window in the slightly acidic to neutral range, with significant liabilities under strongly acidic, basic, and oxidative conditions. These insights are paramount for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the final drug product.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

  • Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods, 38(3), 123-137. Retrieved from [Link]

  • Federal Register. (2025). Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. Retrieved from [Link]

  • ChemBK. (2022). Pyridine-4-methanol. Retrieved from [Link]

  • Lakshmi, N., Reddy, P., & Sreeramulu, J. (2012). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 3(4), 439-446. Retrieved from [Link]

  • Syngene. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • PubMed. (2017). pH-Dependent structural diversity of a 2-pyridinemethanol Cu complex and its relatively strong magnetic exchange coupling via hydrogen bonding. Retrieved from [Link]

  • HunterLab. (2022). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • MRC- Laboratory Equipment. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Retrieved from [Link]

  • PubMed. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Retrieved from [Link]

  • PharmTech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxymethylpyridine. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinemethanol. Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • PMC. (n.d.). Stability of Phosphatidylethanol 16:0/18:1 in Freshly Drawn, Authentic Samples from Healthy Volunteers. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

  • eCFR. (n.d.). 21 CFR 211.166 -- Stability testing. Retrieved from [Link]

  • PubMed. (2005). Analysis of the pH-dependent folding and stability of histidine point mutants allows characterization of the denatured state and transition state for protein folding. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • GMP-Verlag. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Retrieved from [Link]

Sources

Foundational

(6-Amino-5-methylpyridin-3-yl)methanol mechanism of action in biological assays

An In-depth Technical Guide to the Core Biological Applications of (6-Amino-5-methylpyridin-3-yl)methanol This guide provides a detailed exploration of (6-Amino-5-methylpyridin-3-yl)methanol, a heterocyclic compound of s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Biological Applications of (6-Amino-5-methylpyridin-3-yl)methanol

This guide provides a detailed exploration of (6-Amino-5-methylpyridin-3-yl)methanol, a heterocyclic compound of significant interest in contemporary drug discovery. While direct biological activity of this specific molecule is not extensively documented in public literature, its core structure represents a privileged scaffold. This document will delve into the well-established role of the aminopyridine framework, particularly in the development of kinase inhibitors, and provide a technical overview of the assays and methodologies used to characterize the biological mechanism of action of its derivatives.

Introduction: A Versatile Building Block

(6-Amino-5-methylpyridin-3-yl)methanol is a substituted aminopyridine that serves as a valuable chemical intermediate in the synthesis of more complex, biologically active molecules. The aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its ability to form critical hydrogen bonds with biological targets, thus providing a strong foundation for potent and selective inhibitors. Its derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[1][2]

The Aminopyridine Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many cancers, aberrant kinase activity drives uncontrolled cell proliferation and survival. Consequently, kinase inhibitors have become a major class of oncology drugs.

The aminopyridine scaffold is particularly effective in targeting the ATP-binding pocket of kinases. The pyridine nitrogen and the amino group can form two or three hydrogen bonds with the "hinge" region of the kinase, a critical interaction that anchors the inhibitor in the active site and prevents ATP from binding. This bidentate hydrogen-bonding motif is a hallmark of many potent kinase inhibitors.

Derivatives of aminopyridines have been successfully developed to target a range of kinases, including:

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Selective FGFR4 inhibitors have been designed using aminopyrimidine scaffolds, which are structurally related to aminopyridines. These compounds show promise in treating hepatocellular carcinoma where the FGF19/FGFR4 signaling axis is often overactive.[3][4]

  • PIM Kinases: The PIM family of serine/threonine kinases is implicated in cell survival and proliferation in various cancers. Phenylpyridine derivatives have been explored as potent PIM-1 kinase inhibitors.[5]

  • Aurora Kinases: Aurora A kinase is a key regulator of mitosis, and its inhibition is a valid anti-cancer strategy. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines have been identified as selective Aurora A kinase inhibitors.[6]

Visualizing the Mechanism: Kinase Hinge Binding

The following diagram illustrates the generalized binding mode of an aminopyridine-based inhibitor within the ATP-binding pocket of a protein kinase, highlighting the crucial hydrogen bond interactions with the hinge region.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor hinge Hinge Region (e.g., Ala553 in FGFR4) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket aminopyridine Aminopyridine Core aminopyridine->hinge Key H-Bonds substituent Substituent Group (for selectivity and potency) substituent->gatekeeper Steric Interactions (influences selectivity) substituent->back_pocket Van der Waals Interactions G start Novel Aminopyridine Compound Synthesis invitro_kinase In Vitro Kinase Assay (e.g., ADP-Glo) start->invitro_kinase Determine IC50 cell_prolif Cell Proliferation Assay (e.g., MTT) invitro_kinase->cell_prolif Determine GI50 target_engage Target Engagement Assay (e.g., CETSA) cell_prolif->target_engage Confirm Target Binding invivo In Vivo Efficacy Studies (Xenograft Model) target_engage->invivo Assess In Vivo Activity end Lead Candidate invivo->end

Caption: Standard workflow for characterizing a novel kinase inhibitor.

Other Potential Biological Activities

While kinase inhibition is a prominent application, the aminopyridine scaffold is versatile. For instance, 4-Aminopyridine-3-Methanol, a structural isomer of the core topic, has been identified as a potassium channel blocker. [7]This compound can restore axonal conduction in models of multiple sclerosis by blocking exposed potassium channels on demyelinated axons, thereby enhancing nerve impulse transmission. [7]This highlights that derivatives of (6-Amino-5-methylpyridin-3-yl)methanol could potentially be explored for neurological disorders as well. Furthermore, various aminopyridine derivatives have been investigated for their antimicrobial properties. [1]

Conclusion

(6-Amino-5-methylpyridin-3-yl)methanol is a chemical entity of high strategic value in drug discovery. While it may not possess significant intrinsic biological activity, it serves as a critical starting point for the synthesis of potent and selective modulators of key biological targets. The aminopyridine core is a well-validated pharmacophore, particularly for the development of ATP-competitive kinase inhibitors. A systematic approach, employing a suite of in vitro and cell-based assays, is essential to elucidate the precise mechanism of action of its derivatives and to unlock their full therapeutic potential.

References

  • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 6-Amino-5-methylpyridin-3-ol | C6H8N2O | CID 21436674 - PubChem Source: PubChem URL: [Link]

  • Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI Source: MDPI URL: [Link]

  • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed Source: PubMed URL: [Link]

  • Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: United States Patent: 11103506 - Google Patents Source: Google Patents URL
  • Title: (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - MDPI Source: MDPI URL: [Link]

  • Title: 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors Source: ScienceDirect URL: [Link]

  • Title: Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of (6-Amino-5-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the synthesis of (6-Amino-5-methylpyridin-3-yl)methanol, a valuable building block in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of (6-Amino-5-methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The synthesis is based on a two-step process starting from the commercially available 6-Amino-5-methylnicotinic acid. The protocol is designed to be robust and scalable for laboratory settings.

Introduction

(6-Amino-5-methylpyridin-3-yl)methanol is a substituted pyridine derivative of interest in drug discovery due to its structural motifs. The presence of an amino group, a methyl group, and a hydroxymethyl group on the pyridine ring offers multiple points for further chemical modification, making it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This protocol details a reliable method for its preparation.

Overall Synthetic Scheme

The synthesis of (6-Amino-5-methylpyridin-3-yl)methanol is achieved in two sequential steps:

  • Esterification: The commercially available 6-Amino-5-methylnicotinic acid is first converted to its methyl ester, Methyl 6-amino-5-methylnicotinate, via Fischer esterification.

  • Reduction: The resulting ester is then reduced to the target primary alcohol, (6-Amino-5-methylpyridin-3-yl)methanol, using a suitable reducing agent.

Part 1: Esterification of 6-Amino-5-methylnicotinic acid

This step involves the conversion of the carboxylic acid group of 6-Amino-5-methylnicotinic acid to a methyl ester. This is a classic Fischer esterification reaction, which is catalyzed by a strong acid.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
6-Amino-5-methylnicotinic acidC₇H₈N₂O₂152.151.0 eqCommercially available[1][2][3][4].
Methanol (MeOH)CH₄O32.04~20-30 mL per gram of starting materialAnhydrous grade recommended.
Sulfuric Acid (H₂SO₄)H₂SO₄98.08Catalytic amount (e.g., 0.1-0.2 eq)Concentrated (98%).
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As neededSaturated aqueous solution.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction.
Brine--As neededSaturated NaCl solution.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Na₂SO₄ / MgSO₄142.04 / 120.37As neededFor drying.
Experimental Protocol: Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-Amino-5-methylnicotinic acid (1.0 eq) in anhydrous methanol.

  • Acid Addition: Carefully add concentrated sulfuric acid (catalytic amount) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Solvent Removal: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction:

    • Redissolve the residue in ethyl acetate.

    • Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield crude Methyl 6-amino-5-methylnicotinate.

    • If necessary, purify the product by column chromatography on silica gel.

Part 2: Reduction of Methyl 6-amino-5-methylnicotinate

In this final step, the methyl ester is reduced to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a safer alternative like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is used. The following protocol utilizes Red-Al® based on a similar reduction of a related compound[5].

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Methyl 6-amino-5-methylnicotinateC₈H₁₀N₂O₂166.181.0 eqFrom Part 1.
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®)C₆H₁₆AlNaO₄202.16~2.5-3.0 eqTypically a ~70% solution in toluene.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11As neededAnhydrous grade.
Saturated Ammonium Chloride (NH₄Cl) solutionNH₄Cl53.49As neededFor quenching.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Na₂SO₄ / MgSO₄142.04 / 120.37As neededFor drying.
Experimental Protocol: Reduction
  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-amino-5-methylnicotinate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Addition of Reducing Agent: Slowly add the Red-Al® solution dropwise to the stirred solution, maintaining the temperature below 10 °C[5].

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours[5].

  • Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the excess Red-Al®[5].

  • Work-up:

    • Filter the resulting mixture through a pad of Celite® to remove the aluminum salts.

    • Wash the filter cake with THF.

    • Combine the filtrate and washings.

  • Extraction and Drying:

    • Concentrate the combined organic solution under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude (6-Amino-5-methylpyridin-3-yl)methanol by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization

The identity and purity of the final product, (6-Amino-5-methylpyridin-3-yl)methanol, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Visual Representation of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction SM 6-Amino-5-methylnicotinic acid reagent1 MeOH, H₂SO₄ (cat.) SM->reagent1 intermediate Methyl 6-amino-5-methylnicotinate reagent1->intermediate reagent2 Red-Al®, THF intermediate->reagent2 product (6-Amino-5-methylpyridin-3-yl)methanol reagent2->product

Caption: Synthetic pathway for (6-Amino-5-methylpyridin-3-yl)methanol.

References

  • CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in. [Link]

  • Synthesis of methyl 5,6-diaminonicotinate - PrepChem.com. [Link]

Sources

Application

Application Note: (6-Amino-5-methylpyridin-3-yl)methanol as a Strategic Precursor in Targeted API Manufacturing

Executive Summary & Pharmacophore Significance In the landscape of modern targeted therapeutics, particularly small-molecule kinase inhibitors, the selection of starting materials dictates both the synthetic efficiency a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

In the landscape of modern targeted therapeutics, particularly small-molecule kinase inhibitors, the selection of starting materials dictates both the synthetic efficiency and the pharmacodynamic profile of the final Active Pharmaceutical Ingredient (API). (6-Amino-5-methylpyridin-3-yl)methanol has emerged as a highly versatile and strategic precursor in drug discovery and manufacturing[1].

This compound integrates a privileged aminopyridine pharmacophore with a reactive hydroxymethyl handle. The aminopyridine moiety serves as a classic hinge-binding motif, essential for anchoring ATP-competitive inhibitors within the kinase active site. Simultaneously, the hydroxymethyl group provides a chemoselective vector for late-stage functionalization, enabling the rapid generation of diverse API libraries[2].

Mechanistic Causality in Drug Design
  • The Bidentate Hinge Binder: The 6-amino group acts as a potent hydrogen-bond donor, while the adjacent pyridine nitrogen acts as a hydrogen-bond acceptor. This dual interaction perfectly mimics the hydrogen bonding pattern of the adenine ring of ATP.

  • The Hydrophobic Shield: The 5-methyl group is not merely decorative; it acts as a steric shield. It restricts the torsional angle of adjacent substituents and fills small lipophilic pockets in the kinase domain, which often enhances target selectivity by preventing binding to off-target kinases with smaller binding pockets.

HingeBinding Hinge Kinase Hinge Region (Backbone Amides) PyN Pyridine Nitrogen (H-Bond Acceptor) Hinge->PyN Donates H-bond NH2 6-Amino Group (H-Bond Donor) NH2->Hinge Donates H-bond Me 5-Methyl Group (Hydrophobic Shield) API API Core Scaffold API->NH2 API->PyN API->Me

Mechanistic model of the aminopyridine motif interacting with the kinase hinge region.

Physicochemical Profiling

To ensure reproducible synthetic workflows, understanding the baseline physicochemical properties of the precursor is mandatory. The compound must be stored under inert conditions to prevent premature oxidation of the primary alcohol or degradation of the electron-rich aminopyridine ring[3].

PropertyValue / Specification
Chemical Name (6-Amino-5-methylpyridin-3-yl)methanol
CAS Registry Number 1355202-94-6
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
SMILES String NC1=C(C)C=C(CO)C=N1
Purity Standard (API Grade) ≥ 97.0% (HPLC)
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), dark place

Synthetic Divergence in API Manufacturing

The primary utility of (6-Amino-5-methylpyridin-3-yl)methanol lies in its ability to be selectively activated at the hydroxymethyl position without requiring protection of the 6-amino group. This chemoselectivity streamlines API manufacturing by reducing step counts and improving overall atom economy.

SyntheticWorkflow A (6-Amino-5-methylpyridin-3-yl)methanol (Central Precursor) B Aldehyde Intermediate (via MnO2) A->B Oxidation (Chemoselective) C Chloromethyl Intermediate (via SOCl2) A->C Halogenation (Activation) D Amide/Urea Derivative (via N-Acylation) A->D Coupling (Hinge Modification) E Target Kinase Inhibitor (API) B->E Reductive Amination C->E SN2 Displacement D->E Multi-step Assembly

Divergent synthetic workflows utilizing (6-Amino-5-methylpyridin-3-yl)methanol in API manufacturing.

Validated Experimental Protocols

Protocol A: Chemoselective Oxidation to 6-Amino-5-methylnicotinaldehyde

Objective: Convert the primary alcohol to an aldehyde to set up a subsequent reductive amination, a common method for appending solubilizing groups (like piperazines) to APIs.

Causality & Reagent Selection: Manganese(IV) oxide (MnO₂) is specifically chosen over stronger oxidants (e.g., Jones reagent or KMnO₄). MnO₂ is highly chemoselective for pyridylic alcohols and prevents over-oxidation to the carboxylic acid. Furthermore, it operates under neutral, heterogeneous conditions, preventing the protonation of the basic pyridine nitrogen, which would otherwise stall the reaction and complicate workup.

Step-by-Step Methodology:

  • Preparation: Suspend (6-Amino-5-methylpyridin-3-yl)methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Activation: Add activated MnO₂ (10.0 eq, 100 mmol) in a single portion. Note: The large excess of MnO₂ is required due to the surface-area-dependent nature of this heterogeneous oxidation.

  • Reaction: Stir the black suspension vigorously at room temperature (20-25°C) for 12–16 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL) to ensure complete recovery of the product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde, which is typically >95% pure and ready for immediate reductive amination.

Protocol B: Halogenation via Thionyl Chloride for SN2 Displacement

Objective: Activate the hydroxymethyl group by converting it to a highly electrophilic chloromethyl intermediate.

Causality & Reagent Selection: Thionyl chloride (SOCl₂) is utilized because the reaction proceeds via an internal nucleophilic substitution (SNi) mechanism, ensuring a clean conversion. Crucially, the byproducts (SO₂ and HCl) are gaseous and easily driven off, eliminating the need for complex aqueous workups that could degrade the water-sensitive chloromethyl intermediate.

Step-by-Step Methodology:

  • Cooling: Dissolve the precursor (1.0 eq, 10 mmol) in anhydrous DCM (40 mL) and cool the flask to 0°C using an ice-water bath.

  • Addition: Add SOCl₂ (1.5 eq, 15 mmol) dropwise over 15 minutes. Caution: Highly exothermic reaction; control the addition rate to maintain the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) to neutralize the residual HCl and prevent the formation of the unreactive hydrochloride salt of the pyridine ring.

  • Extraction: Extract the aqueous layer with DCM (2 × 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the resulting chloromethyl intermediate immediately, as it is prone to dimerization.

Analytical Validation System

To ensure the protocols are self-validating, the following analytical markers must be confirmed before proceeding to the next step in the API synthesis:

  • For Protocol A (Aldehyde Formation):

    • ¹H NMR (DMSO-d6): The success of the reaction is confirmed by the complete disappearance of the methylene singlet (-CH₂OH) at ~4.4 ppm and the broad hydroxyl singlet at ~5.1 ppm. A sharp, distinct aldehyde proton (-CHO) must appear downfield at ~9.8 ppm.

    • HPLC: A shift to a longer retention time is observed due to the loss of the polar hydroxyl group.

  • For Protocol B (Chloromethyl Formation):

    • ¹H NMR (CDCl3): The methylene singlet shifts downfield from ~4.4 ppm (hydroxyl) to ~4.6–4.7 ppm (chloride) due to the strong inductive effect of the chlorine atom.

    • Mass Spectrometry (LC-MS): The appearance of a characteristic 3:1 isotopic pattern (M / M+2) at m/z 157/159 confirms the successful incorporation of the chlorine atom.

References

  • Benchchem. "(6-Amino-5-methylpyridin-3-yl)methanol Product Profile". Benchchem.
  • MolCore.
  • BLD Pharm. "113293-71-3 | (6-Aminopyridin-3-yl)

Sources

Method

Application Note: Protocols for the Selective Oxidation of (6-Amino-5-methylpyridin-3-yl)methanol

Abstract This comprehensive guide details methodologies for the selective oxidation of the hydroxymethyl group in (6-Amino-5-methylpyridin-3-yl)methanol to yield the corresponding aldehyde, 6-amino-5-methylnicotinaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details methodologies for the selective oxidation of the hydroxymethyl group in (6-Amino-5-methylpyridin-3-yl)methanol to yield the corresponding aldehyde, 6-amino-5-methylnicotinaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary challenge lies in achieving chemoselectivity, preserving the sensitive amino group and the pyridine ring from undesired side reactions. We present two robust protocols: a classic approach using activated manganese dioxide (MnO₂) and a modern catalytic method employing a Copper/TEMPO system. The underlying chemical principles, step-by-step experimental procedures, comparative data, and troubleshooting advice are provided to enable researchers, scientists, and drug development professionals to successfully implement these transformations.

Introduction: The Challenge of Chemoselectivity

The oxidation of alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the substrate contains multiple oxidizable functional groups, achieving selectivity is paramount. The molecule (6-Amino-5-methylpyridin-3-yl)methanol presents a distinct challenge: it possesses a primary benzylic-type alcohol, which is readily oxidized, but also an electron-rich aminopyridine system. The amino group is particularly susceptible to oxidation, which can lead to complex mixtures and low yields of the desired product.[1]

Therefore, a successful protocol must employ a strategy that differentiates between the hydroxymethyl group and the amino moiety. This guide explores two such strategies:

  • Inherently Chemoselective Reagents: Utilizing an oxidizing agent that displays a strong kinetic preference for benzylic alcohols over aromatic amines. Activated manganese dioxide (MnO₂) is a prime example of such a reagent.[2][3]

  • Catalytic Systems Under Mild Conditions: Employing a catalytic cycle that operates under conditions mild enough to avoid oxidation of the amino group. Copper-catalyzed systems in conjunction with nitroxyl radicals like TEMPO are highly effective for this purpose, using aerobic oxygen as the terminal oxidant.[4][5]

The resulting product, 6-amino-5-methylnicotinaldehyde, is a valuable building block for constructing complex molecular architectures in medicinal chemistry.

Strategic Approaches to Selective Oxidation

The choice of oxidation strategy depends on factors such as scale, available reagents, and tolerance for metal waste. Below is a logical breakdown of the two primary pathways discussed in this guide.

G cluster_main Oxidation Strategy for (6-Amino-5-methylpyridin-3-yl)methanol start Starting Material: (6-Amino-5-methylpyridin-3-yl)methanol strategy1 Strategy A: Direct Chemoselective Oxidation start->strategy1 strategy2 Strategy B: Catalytic Aerobic Oxidation start->strategy2 product Target Product: 6-amino-5-methylnicotinaldehyde reagent1 Reagent: Activated MnO₂ (Stoichiometric) strategy1->reagent1 reagent2 Catalyst System: Cu(I) / TEMPO / O₂ (Catalytic) strategy2->reagent2 reagent1->product High selectivity for benzylic alcohols reagent2->product Mild conditions preserve amino group

Figure 1: Logical workflow for selecting an oxidation strategy.

Protocol 1: Direct Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol leverages the high selectivity of activated MnO₂ for oxidizing benzylic and allylic alcohols.[6] The reaction is heterogeneous, occurring on the surface of the solid MnO₂ particles, and typically requires a stoichiometric excess of the reagent.[3][6]

Mechanistic Rationale

The selectivity of MnO₂ arises from its radical-mediated mechanism. The alcohol first adsorbs onto the Mn(IV) surface.[6] This is followed by a hydrogen atom transfer from the benzylic carbon, forming a resonance-stabilized benzylic radical.[6] This initial step is significantly more favorable for benzylic alcohols than for either aliphatic alcohols or aromatic amines, which lack the requisite stabilization. Subsequent electron rearrangement yields the aldehyde and reduced manganese species.

G cluster_mech Simplified MnO₂ Oxidation Mechanism A 1. Alcohol Adsorption Substrate hydroxyl group binds to Mn(IV) site on the MnO₂ surface. B 2. H-Atom Abstraction Hydrogen is transferred from the benzylic carbon to form a resonance-stabilized radical. A->B C 3. Electron Rearrangement Further electron transfer reduces Mn(III) to Mn(II). B->C D 4. Product Desorption Aldehyde product is released from the manganese surface. C->D

Figure 2: Key mechanistic steps in MnO₂ oxidation of benzylic alcohols.[6]

Experimental Protocol

Materials:

  • (6-Amino-5-methylpyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® (diatomaceous earth)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser

  • Filtration apparatus

Procedure (1.0 mmol scale):

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (6-Amino-5-methylpyridin-3-yl)methanol (138 mg, 1.0 mmol).

  • Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

  • Add activated manganese dioxide (1.3 g, 15 mmol, 15 equivalents) to the solution in one portion. Note: A large excess is crucial for driving the reaction to completion.

  • Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 40°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Prepare a short plug of Celite® in a fritted glass funnel.

  • Filter the reaction mixture through the Celite® plug to remove the solid manganese oxides.

  • Wash the filter cake thoroughly with additional DCM (3 x 15 mL) to ensure complete recovery of the product.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-amino-5-methylnicotinaldehyde.

Protocol 2: Catalytic Aerobic Oxidation with Cu(I)/DMAP/TEMPO

This method offers a greener and more atom-economical alternative, using molecular oxygen from the air as the terminal oxidant.[4][7] The reaction proceeds under very mild conditions (room temperature) and employs a multi-component catalytic system.[5]

Mechanistic Rationale

This system operates through a synergistic catalytic cycle. The copper(I) and TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) are the key players. The alcohol is first oxidized by the active oxoammonium ion (formed from TEMPO), generating the aldehyde and the reduced hydroxylamine form of TEMPO. The copper catalyst, in the presence of oxygen, facilitates the re-oxidation of the hydroxylamine back to the active oxoammonium ion, thus closing the catalytic loop.[4] The 4-dimethylaminopyridine (DMAP) acts as a ligand to stabilize the copper species. This system is highly chemoselective for primary alcohols and does not affect the amino group under these mild conditions.[5][7]

Experimental Protocol

Materials:

  • (6-Amino-5-methylpyridin-3-yl)methanol

  • Copper(I) Iodide (CuI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (CH₃CN), anhydrous

  • Oxygen (balloon or gentle stream)

  • Round-bottom flask, magnetic stirrer

Procedure (1.0 mmol scale):

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (6-Amino-5-methylpyridin-3-yl)methanol (138 mg, 1.0 mmol).

  • Add Copper(I) Iodide (19 mg, 0.1 mmol, 10 mol%), DMAP (12 mg, 0.1 mmol, 10 mol%), and TEMPO (1.6 mg, 0.01 mmol, 1 mol%).

  • Add 5 mL of anhydrous acetonitrile (CH₃CN).

  • Seal the flask with a septum and purge with oxygen gas for 1-2 minutes.

  • Inflate a balloon with oxygen and affix it to the flask via a needle through the septum to maintain an oxygen atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 3-6 hours.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be directly purified by column chromatography on silica gel to separate the product from the catalyst components.

G cluster_workflow General Experimental Workflow setup 1. Reagent Setup Combine substrate, solvent, and oxidant/catalyst system in flask. reaction 2. Reaction Stir under specified conditions (heat or O₂ atmosphere). setup->reaction monitor 3. Monitoring Track progress via TLC or LC-MS until substrate is consumed. reaction->monitor workup 4. Workup Quench reaction and perform extraction or filtration to remove reagents/byproducts. monitor->workup purify 5. Purification Isolate pure product using column chromatography. workup->purify product Final Product purify->product

Figure 3: A generalized workflow for oxidation experiments.

Comparative Analysis and Data Summary

The choice between the two protocols can be guided by the specific needs of the synthesis.

ParameterProtocol 1: Activated MnO₂Protocol 2: Cu/TEMPO Catalysis
Principle Stoichiometric, heterogeneous oxidationCatalytic, homogeneous aerobic oxidation
Oxidant Activated Manganese DioxideMolecular Oxygen (O₂)
Reagent Loading Large excess (10-20 eq.)Catalytic (1-10 mol%)
Temperature Reflux (e.g., DCM, ~40°C)Room Temperature
Typical Time 4 - 12 hours3 - 6 hours
Pros - Highly reliable and selective[6]- Well-established procedure- Simple reagent- Mild conditions[4]- Atom economical (uses air)- Low catalyst loading- Faster reaction times
Cons - Requires large mass of reagent- Generates significant solid waste- Can require elevated temperatures- Requires multiple catalyst components- Potential for metal contamination- Requires O₂ atmosphere setup
Workup Filtration to remove Mn oxidesDirect purification by chromatography

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient oxidant (MnO₂)- Inactive MnO₂- Catalyst poisoning (Cu/TEMPO)- Add more activated MnO₂.- Ensure MnO₂ is freshly activated or from a reliable source.- Use purified solvents and reagents for the catalytic reaction.
Low Yield - Product adsorption onto MnO₂ or Celite®- Inefficient workup- Wash the filter cake extensively with a more polar solvent like ethyl acetate or 10% MeOH in DCM.- Ensure complete extraction during workup.
Formation of Byproducts - Over-oxidation to carboxylic acid- Amino group oxidation- Monitor the reaction closely and stop it once the starting material is consumed.- For the Cu/TEMPO system, ensure the reaction is not run for an excessively long time. If byproducts persist, a protecting group strategy may be necessary.

Conclusion

The selective oxidation of (6-Amino-5-methylpyridin-3-yl)methanol is readily achievable through careful selection of methodology. For reliability and simplicity, direct oxidation with activated MnO₂ remains a robust choice, particularly at the lab scale. For a more modern, efficient, and environmentally conscious approach, the Cu/TEMPO-catalyzed aerobic oxidation provides an excellent alternative that operates under exceptionally mild conditions. Both protocols furnished in this guide offer high chemoselectivity, providing researchers with validated pathways to the valuable 6-amino-5-methylnicotinaldehyde intermediate.

References

  • JoVE. Radical Oxidation of Allylic and Benzylic Alcohols. Journal of Visualized Experiments. Available at: [Link]

  • Wang, J., et al. (2021). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. The Journal of Physical Chemistry C. Available at: [Link]

  • Prathap, A., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Chemistry – An Asian Journal. Available at: [Link]

  • Prathap, A., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Asian Journal of Organic Chemistry. Available at: [Link]

  • Prathap, A., et al. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PubMed. Available at: [Link]

  • Organic Chemistry. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube. Available at: [Link]

  • Khaziev, R. M., et al. (2018). Regioselective Oxidation of 6-Hydroxymethylpyridoxine Derivatives of Pyridoxine. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

  • The Cynical Chemist. (2020). MnO2 oxidation reaction|| solved questions. YouTube. Available at: [Link]

  • Shokouhimehr, M. (2020). Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (2021). Protecting Groups. Available at: [Link]

  • Organic Chemistry. (n.d.). Alcohol to Ketone - Common Conditions. Available at: [Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination of (6-Amino-5-methylpyridin-3-yl)methanol

Executive Summary The functionalization of 2-aminopyridine derivatives is a cornerstone in the development of modern therapeutics, particularly in the synthesis of kinase and PRMT5 inhibitors. The substrate (6-Amino-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 2-aminopyridine derivatives is a cornerstone in the development of modern therapeutics, particularly in the synthesis of kinase and PRMT5 inhibitors. The substrate (6-Amino-5-methylpyridin-3-yl)methanol (also systematically referred to as 2-amino-5-(hydroxymethyl)-3-methylpyridine) presents a highly valuable, yet synthetically challenging scaffold. It possesses two distinct nucleophilic sites—a primary amine and a primary alcohol—alongside a coordinating pyridine nitrogen.

This application note details a robust, protecting-group-free protocol for the chemoselective Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling of this substrate with aryl and heteroaryl halides. By strategically selecting bulky biarylphosphine ligands and mild inorganic bases, researchers can bypass the notorious "chelation trap" of 2-aminopyridines and achieve >99% N-arylation selectivity over O-arylation.

Mechanistic Causality & Reaction Design

Operating on substrates with multiple reactive handles requires a deep understanding of catalytic causality. The direct use of (6-Amino-5-methylpyridin-3-yl)methanol without protecting the hydroxymethyl group saves two synthetic steps (protection and deprotection), significantly improving atom economy. However, it introduces two primary mechanistic hurdles:

A. Overcoming the "Chelation Trap"

2-Aminopyridines are notorious for poisoning Palladium catalysts. The proximity of the pyridine nitrogen (N1) and the exocyclic amine (N2) allows the substrate to act as a bidentate or bridging ligand, forming highly stable, off-cycle Pd(II) complexes that halt the catalytic cycle [1].

  • The Solution: The use of highly sterically demanding ligands, such as BrettPhos or Pd-PEPPSI-IPentCl , forces the Palladium center into a congested coordination sphere. This steric bulk accelerates the reductive elimination step and physically prevents the 2-aminopyridine from adopting a bidentate chelation geometry, keeping the catalyst in the active cycle [2].

B. Chemoselectivity: N- vs. O-Arylation

The substrate features both a primary amine (-NH 2​ ) and a primary alcohol (-CH 2​ OH). Under standard Buchwald-Hartwig conditions employing strong bases like Sodium tert-butoxide (NaOtBu), the hydroxymethyl group can be deprotonated (pKa ~15.5), leading to competitive O-arylation (ether formation).

  • The Solution: Chemoselectivity is achieved by exploiting the pKa differential between the amine and the alcohol. By utilizing a weaker base such as Cesium Carbonate (Cs 2​ CO 3​ ) or Potassium Phosphate (K 3​ PO 4​ ), the alcohol remains protonated while the amine selectively coordinates to the Pd(II) center to form the amido-palladium intermediate [3].

CatalyticCycle Pd_Precat BrettPhos Pd G3 Precatalyst Pd0 Active L-Pd(0) Pd_Precat->Pd0 Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (6-Amino-5-methyl...) OxAdd->AmineCoord + Substrate Deprot Deprotonation (Cs2CO3) Amido-Pd(II) Complex AmineCoord->Deprot Base Trap Chelation Trap (Catalytically Dead Pd) AmineCoord->Trap Unhindered Ligand RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Regeneration Product N-Arylated Product RedElim->Product Trap->AmineCoord Bulky Ligand (BrettPhos)

Caption: Catalytic cycle illustrating the N-arylation pathway and the avoidance of the 2-aminopyridine chelation trap.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction conditions, demonstrating the causality between base/ligand selection and the resulting chemoselectivity.

Table 1: Optimization of Ligand and Base for the Coupling of (6-Amino-5-methylpyridin-3-yl)methanol with 4-Chlorotoluene

EntryPrecatalyst / LigandBaseTemp (°C)Conversion (%)Selectivity (N-Aryl : O-Aryl)
1Pd 2​ (dba) 3​ / XantphosNaOtBu10045%60 : 40
2Pd 2​ (dba) 3​ / BINAPCs 2​ CO 3​ 100<10%N/A (Chelation Trap)
3BrettPhos Pd G3NaOtBu8095%75 : 25
4BrettPhos Pd G3 Cs 2​ CO 3​ 80 >99% >99 : 1
5Pd-PEPPSI-IPentClK 3​ PO 4​ 8092%98 : 2

Note: Entry 4 represents the optimal conditions, utilizing the G3 precatalyst to ensure rapid activation at lower temperatures, preventing thermal degradation of the hydroxymethyl group.

Experimental Protocols

Materials and Reagents
  • Substrate: (6-Amino-5-methylpyridin-3-yl)methanol (1.0 equiv)

  • Electrophile: Aryl or Heteroaryl Chloride/Bromide (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) [4]

  • Base: Anhydrous Cesium Carbonate (Cs 2​ CO 3​ , 2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology

Step 1: Reagent Assembly (Inert Atmosphere)

  • Transfer an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add (6-Amino-5-methylpyridin-3-yl)methanol (1.0 mmol, 138.2 mg), the aryl halide (1.1 mmol), BrettPhos Pd G3 (0.02 mmol, 18.1 mg), and finely powdered anhydrous Cs 2​ CO 3​ (2.0 mmol, 651.6 mg) to the vial.

  • Crucial Insight: If the aryl halide is a liquid, do not add it in the glovebox; add it via microsyringe during Step 2.

Step 2: Solvent Addition and Degassing

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. If the aryl halide is liquid, add it at this stage.

  • Sparge the mixture with Nitrogen or Argon for 5 minutes to ensure the complete removal of dissolved oxygen, which can prematurely oxidize the Pd(0) species.

Step 3: Thermal Reaction

  • Place the vial in a pre-heated aluminum heating block set to 80 °C.

  • Stir vigorously (800–1000 rpm) for 4 to 12 hours. The heterogeneous nature of the Cs 2​ CO 3​ base requires high-speed stirring to facilitate the deprotonation step at the solid-liquid interface.

  • Monitor reaction progress via LC-MS. The product mass will correspond to [M+H] + of the N-arylated species.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Due to the polar nature of the hydroxymethyl group, standard silica gel chromatography may result in streaking. Purify the crude residue using reverse-phase column chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid) or by recrystallization from hot ethanol/water mixtures.

ExperimentalWorkflow Step1 1. Assembly Glovebox Setup Pd G3, Base, Substrate Step2 2. Degassing Add 1,4-Dioxane Sparge with Argon Step1->Step2 Step3 3. Heating 80 °C, 4-12 h Vigorous Stirring Step2->Step3 Step4 4. Workup Cool & Filter through Celite Step3->Step4 Step5 5. Purification Reverse-Phase Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

References

  • Khadra, A., Mayer, S., & Organ, M. G. (2017). Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Chemistry - A European Journal, 23(13), 3206-3212. Available at:[Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13499-13501. Available at: [Link][2]

  • Keylor, M. H., Niemeyer, Z. L., Sigman, M. S., & Garg, N. K. (2017). Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Journal of the American Chemical Society, 139(31), 10613-10616. Available at:[Link][3]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2013). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–N and C–O Bond-Forming Reactions. The Journal of Organic Chemistry, 78(11), 5555-5561. Available at:[Link][4]

Sources

Method

Application Note: Chemoselective Protecting Group Strategies for the Primary Amine in (6-Amino-5-methylpyridin-3-yl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Introduction & Causality Analysis (6-Amino-5-methylpyridin-3-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Introduction & Causality Analysis

(6-Amino-5-methylpyridin-3-yl)methanol presents a classic chemoselectivity challenge in multi-step organic synthesis. The molecule possesses two distinct nucleophilic centers: a highly reactive primary aliphatic alcohol at the C3 position and an exocyclic primary amine at the C6 position.

Because the amine is ortho to the pyridine nitrogen, the molecule is fundamentally a 2-aminopyridine derivative. 2-Aminopyridines exhibit significant pyridone imine tautomerism, which delocalizes the exocyclic nitrogen's lone pair into the aromatic ring. This drastically reduces its nucleophilicity compared to standard aliphatic amines. Consequently, direct attempts to protect the amine (e.g., with Boc₂O or Fmoc-Cl) will inevitably result in preferential O-acylation of the primary alcohol, or a complex, intractable mixture of N- and O-protected species. Furthermore, when forcing conditions (such as DMAP catalysis) are used to drive N-protection, 2-aminopyridines notoriously over-react to form di-protected (e.g., di-Boc) imides[1].

To achieve pristine N-protection while preserving the free alcohol for downstream functionalization, orthogonal strategies must be employed. This guide details two field-proven, self-validating protocols designed to bypass these inherent reactivity bottlenecks.

Strategy 1: Transient O-Silylation and Unified Di-Boc/Mono-Boc Conversion (Recommended)

Mechanistic Rationale

This strategy relies on the extreme oxophilicity of silicon to temporarily mask the alcohol, followed by forcing the amine to an exhaustive di-Boc state, and finally using a single unified deprotection step to reveal the target.

  • Transient Protection: Trimethylsilyl chloride (TMS-Cl) reacts exclusively and rapidly with the primary alcohol. The Si-O bond is strong but highly labile to specific nucleophilic or acidic conditions[2].

  • Exhaustive N-Protection: Because 2-aminopyridines yield frustrating mixtures of mono- and di-Boc derivatives under standard conditions, we intentionally force the reaction to the N,N-di-Boc state using an excess of Boc₂O and catalytic DMAP[1].

  • Unified Global Deprotection: The N,N-di-Boc group is an imide, making it highly susceptible to nucleophilic attack. Treatment with K₂CO₃ in methanol elegantly accomplishes two tasks simultaneously: the methoxide cleaves the labile TMS ether to regenerate the primary alcohol, and it attacks the di-Boc imide, cleaving exactly one Boc group to leave the thermodynamically stable mono-Boc carbamate[3],[4].

Experimental Protocol

Step 1: Transient O-Silylation

  • Dissolve (6-Amino-5-methylpyridin-3-yl)methanol (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) under an inert argon atmosphere.

  • Add imidazole (2.5 equiv, 25 mmol) and cool the reaction mixture to 0 °C.

  • Dropwise add TMS-Cl (1.1 equiv, 11 mmol). Remove the ice bath and stir for 1 hour at room temperature.

  • Quench with distilled water (20 mL), extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude O-TMS intermediate.

Step 2: Exhaustive N-Boc Protection

  • Dissolve the crude O-TMS intermediate in anhydrous THF (50 mL).

  • Add Boc₂O (2.5 equiv, 25 mmol) and DMAP (0.1 equiv, 1 mmol).

  • Heat the reaction to 60 °C for 12 hours to ensure complete conversion to the N,N-di-Boc derivative.

  • Concentrate the mixture under reduced pressure. Pass the residue through a short silica plug (Hexanes/EtOAc 8:2) to remove DMAP and excess Boc₂O.

Step 3: Unified Deprotection to Mono-Boc

  • Dissolve the crude N,N-di-Boc, O-TMS intermediate in Methanol (40 mL).

  • Add K₂CO₃ (3.0 equiv, 30 mmol) and stir at room temperature for 4 hours. (Monitor by LC-MS; the di-Boc will cleanly convert to mono-Boc, and the TMS ether will cleave).

  • Filter the suspension through Celite to remove K₂CO₃ salts. Concentrate the filtrate.

  • Purify by standard flash column chromatography to isolate the pure N-mono-Boc-(6-Amino-5-methylpyridin-3-yl)methanol.

Strategy 2: Orthogonal N-Protection via Formamidine Formation (Alternative)

Mechanistic Rationale

If avoiding bulky Boc groups is necessary for downstream sterics, the formamidine protecting group is a highly specific alternative. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts exclusively with primary amines to form an N,N-dimethylformamidine. The primary alcohol remains completely untouched because it cannot form the stable conjugated amidine system. This provides a rapid, one-step protection that is easily reversed.

Experimental Protocol
  • Suspend (6-Amino-5-methylpyridin-3-yl)methanol (1.0 equiv, 10 mmol) in DMF-DMA (3.0 equiv, 30 mmol). Use anhydrous DMF (10 mL) as a co-solvent if the starting material exhibits poor solubility.

  • Heat the mixture to 80 °C for 3 hours. The reaction will turn homogeneous as the formamidine forms.

  • Concentrate the reaction under high vacuum to remove excess DMF-DMA and the methanol byproduct.

  • The resulting N-(dimethylaminomethylene) derivative can generally be used in subsequent coupling steps without further purification.

  • Deprotection: Treat the protected compound with 30% aqueous ammonia in methanol or hydrazine hydrate at 50 °C for 4 hours to regenerate the free primary amine.

Quantitative Data & Strategy Comparison

ParameterStrategy 1: Transient Silylation + BocStrategy 2: Formamidine Protection
Target Reagents TMS-Cl, then Boc₂O / DMAPDMF-DMA
Intermediate State O-TMS, N,N-di-BocN-Dimethylformamidine
Deprotection to Target K₂CO₃ / MeOH (Unified cleavage)N/A (Directly yields protected amine)
Final Amine State N-mono-BocN-Dimethylformamidine
Final Alcohol State Free -OHFree -OH
Chemoselectivity Excellent (via orthogonal steps)Excellent (inherent to reagent)
Downstream Stability High (stable to nucleophiles/bases)Moderate (labile to aqueous acid/hydrazine)

Experimental Workflow Visualization

G SM (6-Amino-5-methylpyridin-3-yl)methanol (Free -OH, Free -NH2) Step1 Step 1: Transient O-Silylation TMS-Cl, Imidazole, CH2Cl2 SM->Step1 Int1 O-TMS Protected Intermediate (Protected -OH, Free -NH2) Step1->Int1 Step2 Step 2: Exhaustive N-Boc Protection Boc2O (excess), DMAP (cat.), THF Int1->Step2 Int2 N,N-di-Boc, O-TMS Intermediate (Protected -OH, di-Protected -NH2) Step2->Int2 Step3 Step 3: Unified Mono-Deprotection K2CO3, Methanol Int2->Step3 Product Target Compound (Free -OH, N-mono-Boc Protected -NH2) Step3->Product

Workflow for the transient O-silylation and unified di-Boc/mono-Boc deprotection strategy.

References

  • Title: Selective protection of alcohol over amine Source: Reddit (r/Chempros) URL: [Link]

  • Title: Proposed routes for amine substitution and mono Boc deprotection of di-Boc Source: UvA-DARE (Digital Academic Repository) URL: [Link]

Sources

Application

In vitro assay preparation using (6-Amino-5-methylpyridin-3-yl)methanol derivatives

Title: Preclinical In Vitro Assay Protocols for (6-Amino-5-methylpyridin-3-yl)methanol Derivatives: Targeting PRMT5 in MTAP-Deleted Cancers Executive Summary (6-Amino-5-methylpyridin-3-yl)methanol and its structural deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical In Vitro Assay Protocols for (6-Amino-5-methylpyridin-3-yl)methanol Derivatives: Targeting PRMT5 in MTAP-Deleted Cancers

Executive Summary

(6-Amino-5-methylpyridin-3-yl)methanol and its structural derivatives serve as critical pharmacophores in the development of next-generation, MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors (e.g., TNG908, Ralometostat)[1][2]. These compounds exploit a synthetic lethal vulnerability in cancers harboring Methylthioadenosine Phosphorylase (MTAP) deletions. This application note details the validated in vitro biochemical and cell-based assay protocols required to evaluate the potency, target engagement, and synthetic lethality of these specialized derivatives.

Mechanistic Rationale & Structural Biology

In MTAP-deleted cancers, the metabolite 5'-deoxy-5'-methylthioadenosine (MTA) accumulates and binds to the PRMT5 enzyme complex, creating a unique, altered binding pocket[1]. Derivatives containing the 6-amino-5-methylpyridin-3-yl moiety are specifically designed to trap this PRMT5-MTA complex. Structural analyses reveal that the pyridine ring forms essential van der Waals contacts with MTA and engages in π -stacking interactions with PRMT5 residues Phe327 and Trp579, while the ring nitrogen accepts a crucial hydrogen bond from Glu444[1]. To accurately measure this cooperative binding, in vitro assays must be carefully calibrated with exogenous MTA or utilize MTAP-isogenic cell lines.

SyntheticLethality MTAP MTAP Gene Deletion (Cancer Cell) MTA MTA Metabolite Accumulation MTAP->MTA Causes PRMT5 PRMT5 Enzyme Complex MTA->PRMT5 Binds & Sensitizes SDMA Decreased SDMA & Cell Death PRMT5->SDMA Leads to Inhibitor (6-Amino-5-methylpyridin-3-yl) Derivative Binding Inhibitor->PRMT5 Synergistic Inhibition

Fig 1. Synthetic lethality mechanism of PRMT5 inhibitors in MTAP-deleted cancers.

Experimental Protocols

Protocol A: Fluorescence Anisotropy (FA) Peptide Displacement Assay
  • Purpose: High-throughput biochemical screening of PRMT5 inhibitors.

  • Causality: FA measures the rotational dynamics of a fluorophore. A TAMRA-labeled histone H4 peptide bound to the massive PRMT5 complex tumbles slowly (yielding high anisotropy). When a (6-Amino-5-methylpyridin-3-yl) derivative displaces the peptide, the free peptide tumbles rapidly (yielding low anisotropy). Exogenous MTA is added to the buffer to force the PRMT5-MTA complex formation, artificially mimicking the MTAP-null state in a cell-free environment[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). Supplement the buffer with 50 μM MTA to ensure full occupancy of the PRMT5 MTA-binding site[1].

  • Complex Assembly: Incubate recombinant PRMT5/MEP50 protein complex (10 nM final concentration) with 15 nM TAMRA-labeled histone H4 peptide in 384-well black microplates.

  • Compound Addition: Dispense (6-Amino-5-methylpyridin-3-yl) derivatives in a 10-point dose-response curve (starting at 20 μM, 3-fold dilutions)[1].

  • Equilibration: Incubate the plates at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Detection: Read fluorescence anisotropy on a microplate reader (Excitation: 540 nm, Emission: 590 nm). Calculate IC50 values using a four-parameter logistic regression model.

Protocol B: In-Cell Western (ICW) Assay for SDMA Quantification
  • Purpose: Assessing cellular target engagement by measuring symmetric dimethylarginine (SDMA) levels.

  • Causality: Traditional Western blots are low-throughput and prone to transfer artifacts. ICW allows direct, quantitative measurement of SDMA in fixed cells. Methanol is used for fixation because it simultaneously precipitates proteins and permeabilizes the nuclear membrane without washing away highly soluble PRMT5 targets. Normalizing the SDMA signal to a DNA stain (e.g., DRAQ5) creates a self-validating system that corrects for cell proliferation differences or compound toxicity, ensuring the SDMA reduction is a direct result of PRMT5 inhibition[1].

ICW_Workflow Step1 1. Cell Seeding MTAP Isogenic Lines Step2 2. Treatment 24h Incubation Step1->Step2 Step3 3. Fixation 100% Methanol Step2->Step3 Step4 4. Immunostaining Anti-SDMA Primary Step3->Step4 Step5 5. Detection IR Fluorophore Step4->Step5

Fig 2. Step-by-step workflow for the SDMA In-Cell Western (ICW) assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MTAP-isogenic HAP1 or LN18 cell lines (MTAP-WT and MTAP-null) at 10,000 cells/well in 96-well optical bottom plates[1][3]. Allow 24 hours for adherence.

  • Treatment: Treat cells with the derivative compounds for 24 hours[1].

  • Fixation: Carefully aspirate media and add ice-cold 100% methanol. Incubate at -20°C for 15 minutes.

  • Blocking: Wash with PBS-T (0.1% Tween-20) and block with Odyssey Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody: Incubate with anti-SDMA primary antibody (diluted 1:1000) overnight at 4°C.

  • Secondary Detection: Wash and incubate with an IRDye-conjugated secondary antibody (e.g., 800CW) and a DNA stain (e.g., DRAQ5 for the 680 nm channel) for 1 hour.

  • Imaging: Scan plates using an infrared imaging system. Normalize the 800 nm signal (SDMA) to the 680 nm signal (DNA) to determine the SDMA IC50.

Protocol C: CellTiter-Glo Viability Assay
  • Purpose: Determining the synthetic lethal therapeutic window.

  • Causality: PRMT5 inhibition requires near-complete target suppression to induce cell death; viability GI50 values consistently correlate with SDMA IC90 values[1]. The CellTiter-Glo assay measures ATP as a proxy for metabolic viability, providing a highly sensitive, luminescent readout over the extended incubation required for epigenetic drugs.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed HAP1 MTAP-isogenic cells at 1,000 cells/well. Treat with a 9-point dose titration of the inhibitor[3].

  • Incubation: Incubate for 7 days to allow the epigenetic consequences of PRMT5 inhibition (SDMA depletion) to manifest as growth inhibition[1][3].

  • Lysis & Detection: Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence and calculate the GI50.

Quantitative Data Interpretation

A successful (6-Amino-5-methylpyridin-3-yl) derivative will demonstrate a distinct pharmacological profile characterized by a significant shift in potency between MTAP-Null and MTAP-WT models.

Assay TypeCell Line / ConditionTarget MetricExpected BenchmarkPharmacological Significance
Biochemical (FA) Recombinant PRMT5 + 50 μM MTAIC50< 50 nMConfirms high-affinity binding to the MTA-bound PRMT5 complex.
In-Cell Western HAP1 (MTAP-Null)SDMA IC50~ 3.5 μMDemonstrates cellular target engagement driven by endogenous MTA[1].
In-Cell Western HAP1 (MTAP-WT)SDMA IC50> 10.0 μMConfirms selectivity; lack of MTA prevents high-affinity inhibition[1].
CellTiter-Glo HAP1 (MTAP-Null)Viability GI50Correlates with SDMA IC90Validates synthetic lethality; near-complete SDMA suppression drives cell death[1].

References[1] Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBVi7Abt3LV4bu48yUvZSf6njsvD5yjs5nOeSIRbGlxULZQRJEaWEPkzPeQVTwTck9vpzUrIIXB1hCy3FpUZ8nGx-fld1lvy_RYcCSIJrDqEG4XX1RNwJtSC4BOTi90Vcba-qKYP-W52NqT5pDM_Iv[3] crystalline forms, pharmaceutical compositions and methods of use thereof. Justia Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo6aomZXOWxmdYqZUH0GwqTJAmjTrXzBaaiNxhTBtiDZDapGkBmZSA026qw8BxN4ZjKIuCDIz6WRBDnIfl9J4_QrHK9AjxACF6kn9TDdlc1BgV91v9lcCuiPSTt4MTAqYmHQ0m_7shwA==[2] International Nonproprietary Names for Pharmaceutical Substances (INN). World Health Organization (WHO). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK4QPx45WNGq18HHl1zkiNKbeq3pHKCE1l_klyTxwE9MxuRDcIwJN-6i4qOSdZbKeBJSrCgkHA4w4F7W-Cc01PswneIApXoS6Y53nYGvkLPamEbqLPQzLmdPrPdpWaaUxWIuRVZYfy687HaVIlmQN83aoa75FZYJo3trobNi8RDhY-pWVBMdejoY1uO8iqRjJJngRgLGyqDoQjNKbC3tMQGy2YW3U7IYYZKjxByg==

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of (6-Amino-5-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing highly polar, multifunctional building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when synthesizing highly polar, multifunctional building blocks.

(6-Amino-5-methylpyridin-3-yl)methanol is a critical intermediate in drug development[1]. However, its synthesis is notoriously problematic. The molecule possesses a primary amine, a basic pyridine nitrogen, and a hydroxyl group. This extensive hydrogen-bonding network and multidentate chelating ability make it highly water-soluble and prone to getting trapped in aqueous emulsions during standard reaction workups.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthesis and maximize recovery.

Synthetic Pathways & Decision Matrix

Before troubleshooting, it is crucial to select the most efficient synthetic route based on your available starting materials.

Synthesis_Workflow Acid 6-Amino-5-methylnicotinic acid (Starting Material) Ester Methyl 6-amino-5-methylnicotinate (Intermediate) Acid->Ester MeOH, H2SO4 (Esterification) Target (6-Amino-5-methylpyridin-3-yl)methanol (Target Product) Acid->Target BH3-THF, 0°C to reflux (High Yield, Direct) Ester->Target NaBH4/CaCl2 or LiBH4 (Mild Reduction) Bromide 2-Amino-5-bromo-3-methylpyridine (Alternative SM) Bromide->Target 1. n-BuLi/DMF (Formylation) 2. NaBH4 (Reduction)

Fig 1. Synthetic pathways to (6-Amino-5-methylpyridin-3-yl)methanol from various precursors.

Troubleshooting FAQs

Q1: I am reducing 6-amino-5-methylnicotinic acid using LiAlH₄, but my isolated yield is consistently below 30%. Where is my product going? Analysis: Your product is likely trapped in the aluminum salt emulsion during the aqueous workup. The three coordinating groups on (6-Amino-5-methylpyridin-3-yl)methanol act as multidentate ligands, strongly chelating the aluminum byproducts. Aluminum salts form notoriously difficult emulsions, making extraction in a separatory funnel nearly impossible unless completely hydrolyzed[2]. Solution: Abandon standard aqueous quenches. Instead, implement the Fieser Workup , which is the industry standard for handling LiAlH₄ reductions[3]. Alternatively, switch to a Borane-based reduction (See Q2).

Q2: How can I avoid aluminum-based reducing agents entirely to bypass these workup issues? Analysis: The most efficient direct reduction of 6-amino-5-methylnicotinic acid utilizes Borane-Tetrahydrofuran (BH₃·THF) . Borane is highly chemoselective for carboxylic acids over esters and amides, reducing them rapidly to alcohols via a triacyloxyborane intermediate. Solution: Reflux the acid with 3.5 equivalents of BH₃·THF. Causality warning: The intermediate borate ester must be hydrolyzed post-reaction. You must quench with methanol, then reflux with 1M HCl to break the boron-oxygen bonds. Failing to perform this acidic hydrolysis will result in zero product recovery, as the product will remain trapped as a borate complex.

Q3: I prefer starting from 2-amino-5-bromo-3-methylpyridine. What is the most reliable route to the hydroxymethyl derivative? Analysis: The bromide precursor is widely available and highly reactive[4]. The optimal route is a halogen-metal exchange followed by formylation and subsequent reduction. Solution: Treat the bromide with 2.2 equivalents of n-Butyllithium at -78 °C. Causality: The first equivalent deprotonates the primary amine (protecting it in situ as the lithium amide), and the second executes the halogen-metal exchange. Quenching with DMF yields the aldehyde, which can be cleanly reduced with NaBH₄ in methanol. This completely avoids harsh carboxylic acid reduction conditions.

Workup Optimization Workflow

Workup_Troubleshooting Start Reaction Complete (Aluminum Salts Present) Q1 Is product highly polar? (e.g., Amino-alcohol) Start->Q1 Standard Standard Aqueous Quench (H2O, NaOH) Q1->Standard No Fieser Fieser Method (n g H2O, n g 15% NaOH, 3n g H2O) Q1->Fieser Yes Rochelle Rochelle's Salt Quench (Sat. aq. K-Na tartrate) Q1->Rochelle Yes (Alternative) ResultBad Emulsion / Product Trapped (Low Yield) Standard->ResultBad ResultGood Clean Separation (High Yield) Fieser->ResultGood Rochelle->ResultGood

Fig 2. Decision tree for quenching aluminum-based reductions to maximize polar product recovery.

Reagent Selection & Yield Comparison Matrix
Reducing AgentStarting MaterialTypical YieldChemoselectivity / Side ReactionsWorkup Difficulty
LiAlH₄ Acid or Ester20–40%Poor (Risk of over-reduction / deamination)High (Emulsions trap polar product)
BH₃·THF Acid80–95%Excellent (No pyridine ring reduction)Low (Requires acidic hydrolysis)
NaBH₄ / CaCl₂ Ester70–85%Good (Mild conditions)Low (Simple aqueous quench)
NaBH₄ Aldehyde>90%Excellent (Highly selective)Low (Simple aqueous workup)
Standard Operating Protocols (SOPs)
Protocol A: Direct Reduction using BH₃·THF (Recommended)

This protocol is self-validating: the dissolution of the suspension indicates the formation of the borate intermediate, and the pH adjustments ensure proper ionization states for extraction.

  • Setup: In an oven-dried, argon-purged flask, suspend 6-amino-5-methylnicotinic acid (1.0 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.

  • Reagent Addition: Slowly add a 1.0 M solution of BH₃·THF (3.5 eq) dropwise. Causality: The basic amine and pyridine nitrogen will coordinate BH₃ immediately; the excess ensures enough reagent remains to reduce the carboxylic acid.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 12 hours. Monitor conversion via LC-MS. The suspension will gradually become a clear solution as the soluble triacyloxyborane forms.

  • Quench & Hydrolysis (Critical Step): Cool to 0 °C. Carefully add methanol dropwise until effervescence (H₂ gas evolution) ceases. Add 1M aqueous HCl (5.0 eq) and reflux the mixture for 1 hour. Causality: This breaks the stable B-O bonds of the intermediate borate complex, releasing the free alcohol.

  • Isolation: Cool to room temperature. Adjust the pH to 8–9 using saturated aqueous NaHCO₃. Causality: This pH ensures the pyridine nitrogen and primary amine are neutral, maximizing organic solubility. Extract with 10% MeOH in DCM (3x). Dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: The Fieser Workup for LiAlH₄ Reductions

If you must use LiAlH₄, use this exact stoichiometric quench to prevent emulsion formation[3],[5].

  • Cooling: Once the LiAlH₄ reduction is complete, dilute the reaction with THF and cool to 0 °C.

  • Water Quench: For every x grams of LiAlH₄ used in the reaction, slowly add x mL of deionized water dropwise under vigorous stirring.

  • Base Quench: Add x mL of a 15% aqueous NaOH solution dropwise.

  • Final Hydration: Add 3x mL of deionized water.

  • Maturation: Remove the ice bath and stir vigorously for 15–30 minutes at room temperature. The aluminum salts will precipitate as a granular, white, free-flowing powder.

  • Filtration: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF or 10% MeOH in DCM to extract any strongly adsorbed product.

References
  • "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024. 3

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 2023. 2

  • "Buy 2-Amino-5-bromo-3-methylpyridine | 3430-21-5." Smolecule, 2023. 4

  • "WO2020065668A1 - Crystalline form of ozenoxacin and processes for preparation thereof." Google Patents, 2020.6

  • "(6-Amino-5-methylpyridin-3-yl)methanol." Benchchem. 1

Sources

Optimization

Minimizing side reactions during (6-Amino-5-methylpyridin-3-yl)methanol derivatization

Technical Support Center: (6-Amino-5-methylpyridin-3-yl)methanol Derivatization A Guide for Senior Application Scientists to Minimize Side Reactions Welcome to the technical support center for the derivatization of (6-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-Amino-5-methylpyridin-3-yl)methanol Derivatization

A Guide for Senior Application Scientists to Minimize Side Reactions

Welcome to the technical support center for the derivatization of (6-Amino-5-methylpyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. As a bifunctional molecule, its derivatization presents unique chemoselectivity challenges. This document provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on (6-Amino-5-methylpyridin-3-yl)methanol and what are their relative reactivities?

A1: (6-Amino-5-methylpyridin-3-yl)methanol has three principal reactive sites whose reactivity is highly dependent on the reaction conditions.

  • C6-Amino Group (-NH₂): A primary aromatic amine. This is the most nucleophilic site under neutral or basic conditions. It readily participates in acylations, sulfonamides, alkylations, and amide bond formations.

  • C3-Methanol Group (-CH₂OH): A primary alcohol. While nucleophilic, it is generally less so than the amino group. It can undergo O-acylation (esterification), O-alkylation (ether synthesis), and oxidation.

  • Pyridine Ring Nitrogen (N1): A tertiary amine within an aromatic system. It is basic and can be protonated under acidic conditions or oxidized to an N-oxide, a common side reaction.[1][2]

The diagram below illustrates these reactive centers.

Caption: Workflow for selective O-alkylation via amine protection.

Detailed Protocol for Selective O-Alkylation:

  • Protection: Dissolve (6-Amino-5-methylpyridin-3-yl)methanol (1 eq.) in THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like triethylamine (1.2 eq.). Stir at room temperature until TLC/LC-MS confirms complete formation of the N-Boc protected intermediate.

  • O-Alkylation: To the solution from step 1, add a strong, non-nucleophilic base like sodium hydride (NaH, 1.2 eq.) at 0 °C to deprotonate the alcohol, forming the alkoxide. After gas evolution ceases, add the alkyl halide (R-X, 1.1 eq.) and allow the reaction to warm to room temperature or heat as necessary.

  • Deprotection: After workup and purification of the O-alkylated, N-protected product, dissolve it in a solvent like DCM and add an excess of a strong acid like trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir until deprotection is complete, then neutralize and isolate the final product.

Problem Area 3: General Reactions (Including Amide Coupling)

Q: In my reaction mass spectrum, I see my desired product, but also a significant peak at [M+16]. What is this and how do I prevent it?

A: The [M+16] peak is almost certainly the corresponding Pyridine N-oxide . The lone pair of electrons on the pyridine ring nitrogen is susceptible to oxidation. This can occur even under non-obvious oxidizing conditions.

Common Causes & Solutions:

  • Peroxide Impurities: Solvents like THF or ethers can form explosive peroxides upon storage. Always use fresh, inhibitor-free solvents or test for peroxides before use.

  • Strong Oxidizing Agents: If your multi-step synthesis involves reagents like m-CPBA, peracetic acid, or even hydrogen peroxide, carryover can cause N-oxidation in subsequent steps. [1][2]Ensure rigorous purification between steps.

  • Air Oxidation: Some reaction conditions, particularly those involving metal catalysts or elevated temperatures, can facilitate oxidation by atmospheric oxygen.

    • Solution: Rigorously degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a positive pressure of an inert atmosphere. [3]This is critical for many coupling reactions.

Q: My amide coupling reaction yield is low, and I'm isolating a symmetrical dimer of my starting material.

A: Dimer formation, or homocoupling, is a known side reaction in coupling chemistry. [3]It happens when an activated intermediate of one molecule reacts with a second molecule of starting material instead of the intended coupling partner.

Mitigation Strategies:

  • Slow Addition: As with di-acylation, maintaining a low concentration of the activated species is key. If you are coupling the amine with a carboxylic acid, pre-activate the acid with your coupling agent (e.g., HATU/DIPEA) and then add this activated solution slowly to the solution of (6-Amino-5-methylpyridin-3-yl)methanol.

  • Optimize Coupling Reagents: Some coupling reagents are more prone to side reactions than others. If using a carbodiimide like EDC, ensure an additive like HOBt or Oxyma is present to suppress side reactions and minimize racemization. [4]3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C.

  • Concentration: Very high concentrations can favor bimolecular side reactions like dimerization. Try running the reaction at a slightly lower molarity.

References

  • BenchChem. (2025).
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • BenchChem. (2025).
  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. ACS Publications. [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. PubMed. [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]

  • Kim, D., et al. (2026). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. KAIST. [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. [Link]

  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate. [Link]

  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. [Link]

  • ACS Publications. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. [Link]

  • MDPI. (2021). Derivatization in Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

  • Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. [Link]

  • DSpace@EWHA. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • National Center for Biotechnology Information. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • Royal Society of Chemistry. (n.d.). Oxidative sulfonamidomethylation of imidazopyridines utilizing methanol as the main C1 source. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • MDPI. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. [Link]

  • ChemRxiv. (n.d.). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. [Link]

  • KAUST Repository. (2025). Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient one-step amide formation using amino porphyrins. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. [Link]

  • National Center for Biotechnology Information. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. [Link]

  • Royal Society of Chemistry. (2016). A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids in Foods Using Automatic Pretreatment Function of Integrated HPLC. [Link]

  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • NextSDS. (n.d.). (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Troubleshooting &amp; Method Optimization for (6-Amino-5-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center. Analyzing highly polar, basic compounds like (6-Amino-5-methylpyridin-3-yl)methanol presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing highly polar, basic compounds like (6-Amino-5-methylpyridin-3-yl)methanol presents unique chromatographic challenges. The molecule features a basic 6-amino group (pKa ~6.8) and a polar 3-hydroxymethyl group, making it highly hydrophilic and prone to severe secondary interactions on traditional silica-based reversed-phase (RP) columns.

This guide provides causality-driven troubleshooting, self-validating protocols, and FAQs to help you achieve robust, reproducible separations.

Part 1: Symptom-Based Troubleshooting Guide

Q1: Why is my (6-Amino-5-methylpyridin-3-yl)methanol peak exhibiting severe tailing (Asymmetry Factor > 2.0)?

The Causality: Peak tailing for aminopyridines on standard C18 columns is almost exclusively caused by secondary ion-exchange interactions[1]. At mid-range pH (pH 4–7), the 6-amino group is protonated (positively charged), while residual surface silanols (Si-OH) on the silica matrix dissociate into negatively charged silanoate ions (Si-O⁻)[2]. The electrostatic attraction between the protonated analyte and ionized silanols disrupts the standard hydrophobic partitioning mechanism, causing the analyte to "stick" and elute with a long tail[3].

The Solution: You must eliminate the electrostatic interaction by controlling the ionization state of either the analyte or the silica surface.

  • Low pH Approach: Drop the mobile phase pH to ≤ 2.5 (e.g., using 0.1% Formic acid). This fully protonates the silanols back to neutral Si-OH, shutting down the ion-exchange pathway[2].

  • High pH Approach: Raise the mobile phase pH to ≥ 9.5 (e.g., using 10 mM Ammonium Bicarbonate, adjusted with Ammonium Hydroxide). This deprotonates the 6-amino group, rendering the analyte neutral[3]. Note: This requires a pH-stable hybrid silica or polymer column.

  • Column Chemistry: Switch to a base-deactivated column (e.g., polar-embedded amide phases or TYPE-C silica hydride), which chemically shields or eliminates acidic silanols[4].

SilanolMech Analyte Protonated Amine (Analyte-NH3+) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Peak Tailing & Broadening Interaction->Result Sol1 Low pH (< 3.0) Protonates to Si-OH Result->Sol1 Sol2 High pH (> 9.0) Deprotonates to Analyte-NH2 Result->Sol2

Caption: Mechanism of silanol-induced peak tailing and pH-driven resolution strategies.

Q2: Why does the compound elute near the void volume (k' < 1) on my C18 column?

The Causality: (6-Amino-5-methylpyridin-3-yl)methanol is highly polar due to the hydroxymethyl moiety and the basic amine[5]. In standard low-pH RP-HPLC, the protonated amine further increases the molecule's hydrophilicity. Consequently, it prefers the aqueous mobile phase and fails to partition effectively into the hydrophobic C18 stationary phase[3].

The Solution:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Abandon RP-HPLC and utilize HILIC[6]. HILIC uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). Polar analytes partition into a water-enriched layer on the stationary phase, providing excellent retention for aminopyridines[7].

  • Ion-Pairing Chromatography: If RP-HPLC is mandatory, add an ion-pairing reagent (e.g., 5 mM Sodium Octanesulfonate) to the mobile phase. The negatively charged sulfonate binds to the positively charged amine, forming a neutral, hydrophobic complex that retains well on C18[8].

Part 2: Core Optimization Workflows

To systematically resolve these issues, follow the method development decision tree and the self-validating protocols below.

Workflow Start Target: (6-Amino-5-methylpyridin-3-yl)methanol Assess Initial RP-HPLC Screen (C18, 0.1% Formic Acid / ACN) Start->Assess LowRet k' < 2.0 (Poor Retention) Assess->LowRet Highly hydrophilic Tailing Tailing Factor > 1.5 (Secondary Interactions) Assess->Tailing Silanol interactions HILIC Switch to HILIC Mode (Amide/Diol Phase, >70% ACN) LowRet->HILIC Best for LC-MS HighPH High-pH RP-HPLC (pH 10, NH4OH, pH-stable C18) LowRet->HighPH Neutralizes amine Tailing->HighPH Neutralizes amine BaseDeact Base-Deactivated Column (Polar-embedded or Type-C) Tailing->BaseDeact Shields silanols

Caption: Method development decision tree for polar basic aminopyridine derivatives.

Workflow A: High-pH RP-HPLC Protocol (Self-Validating System)

Purpose: To neutralize the 6-amino group, increasing hydrophobicity (retention) and eliminating silanol interactions (tailing)[3].

Step-by-Step Methodology:

  • Column Selection: Select a high-pH stable column (e.g., Gemini-NX C18 or equivalent) rated up to pH 11[3].

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide.

    • Self-Validation Check: Measure pH before adding any organic modifier to ensure accurate buffer capacity and true pH[2].

  • Mobile Phase B: 100% Acetonitrile or Methanol.

  • Gradient Design: Start at 5% B, hold for 2 minutes, ramp to 60% B over 10 minutes. Flow rate: 1.0 mL/min.

  • System Suitability: Inject a neutral marker (e.g., toluene) and the analyte. Calculate the retention factor (k'). If k' > 2 and Asymmetry Factor (As) is between 0.9 and 1.2, the method is validated for retention and peak shape[3].

Workflow B: HILIC Method Development Protocol

Purpose: To retain the highly polar (6-Amino-5-methylpyridin-3-yl)methanol using hydrophilic partitioning[7].

Step-by-Step Methodology:

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase (150 x 4.6 mm, 3 µm)[7].

  • Buffer Preparation: Prepare a 100 mM Ammonium Formate stock solution, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (10% Stock + 90% Water).

    • Mobile Phase B: 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate.

    • Self-Validation Check: Ensure at least 3-5% water is always present in the mobile phase to maintain the stationary phase hydration layer[6].

  • Isocratic Elution: Run isocratically at 85% B. Flow rate: 0.5 mL/min.

  • Equilibration: HILIC requires extensive equilibration. Flush the column with 20-30 column volumes of the mobile phase before the first injection.

  • Sample Diluent: Dissolve the sample in a diluent matching the mobile phase (e.g., 85% Acetonitrile). Critical: Injecting highly aqueous samples in HILIC will cause severe peak distortion.

Part 3: Quantitative Data Summaries

Use the following tables to guide your method parameters and anticipate chromatographic behavior.

Table 1: Effect of Mobile Phase pH on (6-Amino-5-methylpyridin-3-yl)methanol

Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Retention (RP-HPLC)Expected Peak Shape
pH 2.5 (0.1% Formic Acid)Fully Protonated (+1)Neutral (Si-OH)Very Low (k' < 1)Good (As ~1.1)
pH 6.5 (Ammonium Acetate)Partially ProtonatedIonized (Si-O⁻)LowPoor / Severe Tailing (As > 2.0)
pH 10.0 (Ammonium Bicarb)Neutral (Deprotonated)Ionized (Si-O⁻)Moderate to High (k' > 2)Excellent (As ~1.0)

Table 2: Column Chemistry Comparison for Polar Aminopyridines

Column TechnologyPrimary MechanismBest ApplicationLimitations
Standard C18 (End-capped) Hydrophobic PartitioningNeutral, non-polar moleculesPoor retention for polar bases; prone to low-pH hydrolysis[4].
Polar-Embedded C18 Hydrophobic + Hydrogen BondingBases at low/mid pHMay still lack sufficient retention for highly hydrophilic compounds[4].
High-pH Stable C18 Hydrophobic PartitioningBases analyzed at pH > 9Requires specialized hybrid silica to prevent dissolution[3].
Zwitterionic HILIC Hydrophilic Partitioning + ElectrostaticHighly polar, hydrophilic basesRequires long equilibration times; sensitive to sample diluent[7].

Part 4: Frequently Asked Questions (FAQs)

Q3: Why does my retention time shift from batch to batch when using HILIC? Answer: Retention time drift in HILIC is almost always caused by incomplete column equilibration or fluctuations in the water-enriched layer on the stationary phase[6]. Because HILIC relies on partitioning into a semi-immobilized water layer, any change in the aqueous content of the mobile phase or the sample diluent disrupts this layer. Ensure you equilibrate with at least 20 column volumes and strictly match your sample diluent to the starting mobile phase conditions.

Q4: Can I use ion-pairing reagents if I need to couple my HPLC to a Mass Spectrometer (LC-MS)? Answer: Traditional ion-pairing reagents like Sodium Octanesulfonate are strictly incompatible with LC-MS because they are non-volatile and will rapidly contaminate the electrospray ionization (ESI) source, causing severe signal suppression[5]. If you must use ion-pairing for LC-MS, use volatile perfluorinated carboxylic acids like Heptafluorobutyric acid (HFBA) at low concentrations (0.01% - 0.05%). However, switching to HILIC is the preferred, modern approach for LC-MS analysis of polar bases[6].

Q5: Is it necessary to completely suppress ionization for successful RP-HPLC? Answer: While 100% suppression is ideal, it is not strictly necessary. According to chromatographic principles, achieving 90% suppression (by operating at least 1 pH unit away from the analyte's pKa) is generally adequate for reproducible retention and peak shape, provided sufficient buffer capacity (e.g., 10-20 mM) is used to prevent local pH changes at the column surface[2].

References

  • Phenomenex. "Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX". phenomenex.com.[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography". lcms.cz.[Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology". mtc-usa.com. [Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades". mdpi.com. [Link]

Sources

Optimization

Best purification techniques for removing impurities from (6-Amino-5-methylpyridin-3-yl)methanol

An In-Depth Guide to the Purification of (6-Amino-5-methylpyridin-3-yl)methanol Technical Support Center Disclaimer: This guide is predicated on established chemical principles and extensive experience with the purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification of (6-Amino-5-methylpyridin-3-yl)methanol

Technical Support Center

Disclaimer: This guide is predicated on established chemical principles and extensive experience with the purification of polar, heterocyclic, and amine-containing compounds. As peer-reviewed literature detailing specific purification protocols for (6-Amino-5-methylpyridin-3-yl)methanol is not widely available, the following recommendations should be utilized as a robust starting point for developing a tailored, in-house purification strategy.

Introduction: Understanding the Molecule

(6-Amino-5-methylpyridin-3-yl)methanol is a multifunctional molecule presenting unique purification challenges. Its structure combines:

  • A pyridine ring and an amino group , rendering the molecule basic and prone to strong interactions with acidic stationary phases like silica gel.

  • A hydroxymethyl group (alcohol), which imparts high polarity and hydrogen-bonding capabilities.

These features dictate its physical properties, making it likely a polar solid, soluble in polar solvents, and requiring specific strategies to counteract its basicity during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I'll encounter with my crude (6-Amino-5-methylpyridin-3-yl)methanol?

A1: Impurities typically arise from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be acidic, basic, or neutral.

  • Isomeric Byproducts: Synthesis may yield other positional isomers that are chemically very similar to the target compound.

  • Oxidation Products: The primary alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid, introducing acidic impurities.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

  • Polymerization/Degradation Products: Aminopyridines can sometimes be unstable, leading to colored, high-molecular-weight impurities.[1]

Q2: My compound streaks severely on silica gel TLC plates, making analysis and column chromatography impossible. What is causing this and how can I prevent it?

A2: This is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[2] The streaking, or "tailing," is caused by strong, often irreversible, ionic interactions between the basic nitrogen atoms (on the pyridine ring and amino group) and the acidic silanol groups (Si-OH) on the surface of the silica.[2]

To resolve this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent (mobile phase).[2]

  • Triethylamine (TEA): Typically, 0.5-1% (v/v) is sufficient.

  • Pyridine: An alternative, used at a similar concentration.

  • Ammonia: A 1-2% solution of 7N ammonia in methanol can be effective when using highly polar solvent systems.

By adding a base to the mobile phase, it will preferentially bind to the acidic sites on the silica gel, allowing your basic compound of interest to travel up the plate or column without strong binding, resulting in symmetrical spots and peaks.[2]

Q3: I am struggling to find a suitable solvent for recrystallization. What is a systematic approach to solvent screening?

A3: Finding the right recrystallization solvent is an empirical process.[3] The ideal solvent should dissolve your compound poorly at room temperature but completely at an elevated temperature.

Solvent Screening Protocol:

  • Place ~20 mg of your crude material into a small test tube.

  • Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is too good and unsuitable.[1]

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If crystals do not form, you can try to induce crystallization by scratching the inside of the test tube with a glass rod.[3][4]

For a polar compound like this, start with moderately polar solvents and work your way to more polar or nonpolar options. Consider mixed-solvent systems if a single solvent isn't effective.[1] A common strategy is to dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol) and then add a "poor" solvent (e.g., ethyl acetate, hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][5]

Q4: Which purification technique should I attempt first for a bulk cleanup of my crude product?

A4: For an initial, large-scale purification, Acid-Base Extraction is highly recommended. This technique is exceptionally effective at separating basic compounds like yours from any neutral or acidic impurities.[6][7] It leverages the ability to convert the basic amine into a water-soluble salt by treating it with acid, allowing for a clean separation using a separatory funnel.[8][9][10] This method is often faster and more scalable than chromatography for an initial cleanup.[6]

Purification Workflows and Troubleshooting

The overall purification strategy involves a logical progression from a bulk cleanup to a final polishing step.

Purification_Strategy Crude Crude Product Extraction Acid-Base Extraction (Removes Neutral/Acidic Impurities) Crude->Extraction Analysis Purity Check (TLC, LCMS) Extraction->Analysis Chromatography Column Chromatography (Removes Polar/Similar Impurities) Analysis->Chromatography If Impure Recrystallization Recrystallization (Final Polishing) Analysis->Recrystallization If Mostly Pure Pure Pure Product Chromatography->Pure Recrystallization->Pure Acid_Base_Extraction node_start Step 1: Dissolution Dissolve crude product in an organic solvent (e.g., Ethyl Acetate or DCM). node_acidify Step 2: Acidification Transfer to separatory funnel. Add aqueous acid (e.g., 1M HCl). Shake and separate layers. node_start->node_acidify node_organic Organic Layer Contains Neutral & Acidic Impurities (Discard) node_acidify->node_organic Separate node_aqueous Aqueous Layer Contains Protonated Product (Water-Soluble Salt) node_acidify->node_aqueous Separate node_basify node_basify node_aqueous->node_basify node_extract Step 4: Back-Extraction Extract the basified aqueous layer multiple times with fresh organic solvent. node_basify->node_extract node_final_org Combined Organic Layers Contain Neutral Product node_extract->node_final_org Combine node_final_aq Aqueous Layer Contains Salts (Discard) node_extract->node_final_aq Separate node_dry Step 5: Drying & Concentration Dry combined organic layers over Na2SO4 or MgSO4. Filter and concentrate in vacuo. node_final_org->node_dry node_end Purified Product node_dry->node_end Column_Chromatography node_tlc Step 1: TLC Analysis Develop a TLC system that gives the product an Rf of ~0.3. Crucially, add 0.5-1% Triethylamine (TEA) to the eluent. node_pack Step 2: Column Packing Pack a column with silica gel slurried in the least polar mobile phase. node_tlc->node_pack node_load Step 3: Sample Loading Dissolve crude product in a minimum of solvent. Alternatively, adsorb it onto a small amount of silica gel ('dry loading'). Load onto the top of the column. node_pack->node_load node_elute Step 4: Elution Run the column with the mobile phase, gradually increasing polarity if needed. Collect fractions. node_load->node_elute node_monitor Step 5: Fraction Analysis Monitor fractions by TLC to identify those containing the pure product. node_elute->node_monitor node_combine Step 6: Concentration Combine pure fractions and remove solvent under reduced pressure. node_monitor->node_combine node_end Purified Product node_combine->node_end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of (6-Amino-5-methylpyridin-3-yl)methanol

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (6-A...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (6-Amino-5-methylpyridin-3-yl)methanol, a key building block in the synthesis of various therapeutic agents, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for this purpose. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a profound understanding of the "why" behind the "how."

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to walk you through the logical development and rigorous validation of an HPLC method for (6-Amino-5-methylpyridin-3-yl)methanol, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][4]

The Primacy of HPLC for (6-Amino-5-methylpyridin-3-yl)methanol Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of a vast array of pharmaceutical compounds, and for good reason.[5] For a molecule such as (6-Amino-5-methylpyridin-3-yl)methanol, which possesses a polar nature due to its amino and hydroxyl groups, and a UV-active pyridine ring, HPLC offers a combination of specificity, sensitivity, and versatility that is difficult to match.

The inherent properties of (6-Amino-5-methylpyridin-3-yl)methanol—non-volatility and thermal lability—make Gas Chromatography (GC) a less suitable option without derivatization, which can introduce complexity and potential for error. While techniques like Capillary Electrophoresis (CE) offer high separation efficiency for charged species, HPLC generally provides better robustness and reproducibility in a routine quality control (QC) environment.[6][7]

A De Novo Approach to HPLC Method Development

Given the specific nature of (6-Amino-5-methylpyridin-3-yl)methanol, a tailored method development strategy is essential. The following outlines a logical, science-driven approach.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the first and most critical step.[8]

  • Polarity and Solubility: The presence of both an amino group and a primary alcohol makes (6-Amino-5-methylpyridin-3-yl)methanol a polar compound. This suggests that a reversed-phase HPLC (RP-HPLC) method will be appropriate, likely requiring a highly aqueous mobile phase for sufficient retention.

  • pKa: The pyridine nitrogen is basic, and the amino group is also basic. The pKa values will dictate the pH of the mobile phase required to ensure the analyte is in a single, consistent ionic form, which is crucial for sharp, symmetrical peaks. A mobile phase pH at least 2 units away from the pKa of the pyridine nitrogen is a good starting point to ensure it is consistently protonated.

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for UV detection. A UV scan of a dilute solution of the compound in the mobile phase will determine the optimal wavelength for detection, typically the λmax, to ensure maximum sensitivity.

Strategic Selection of Chromatographic Conditions

Based on the analyte's properties, the following starting conditions for method development are proposed:

ParameterRecommended Starting PointRationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column is a versatile starting point for moderately polar to non-polar compounds. The particle size offers a good balance of efficiency and backpressure.[8]
Mobile Phase A 0.1% Formic Acid in WaterA volatile buffer like formic acid is ideal for LC-MS compatibility and provides a low pH to ensure the protonation of the basic nitrogens.[9]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and better UV transparency.
Gradient Elution 5% to 95% B over 20 minutesA gradient is necessary to elute any potential non-polar impurities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control is crucial for reproducible retention times.
Detection UV at λmax (e.g., 265 nm)The wavelength of maximum absorbance provides the best signal-to-noise ratio.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sensitivity requirements.

The Blueprint for Trust: Rigorous Method Validation According to ICH Q2(R1)

Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose.[10][11][12][13] The core validation parameters are specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2]

Caption: Workflow for HPLC Method Development and Validation.

Specificity: The Ability to Discriminate

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For (6-Amino-5-methylpyridin-3-yl)methanol, this involves demonstrating that the method can separate it from potential impurities arising from synthesis, such as starting materials, by-products, and related isomers.

Experimental Protocol for Specificity:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Spike the analyte sample with known impurities, if available.

  • Chromatographic Analysis: Analyze the stressed samples and spiked samples. The method is specific if the peak for (6-Amino-5-methylpyridin-3-yl)methanol is well-resolved from all other peaks.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity, ensuring that the main analyte peak is spectrally homogeneous.

Linearity and Range: A Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[1]

Experimental Protocol for Linearity:

  • Stock Solution: Prepare a stock solution of (6-Amino-5-methylpyridin-3-yl)methanol of known concentration.

  • Serial Dilutions: Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (n=3)
50510,234
75765,890
1001,021,456
1251,276,901
1501,532,567
Hypothetical Linearity Data
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol for Accuracy:

  • Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of (6-Amino-5-methylpyridin-3-yl)methanol into a placebo or a sample matrix.

  • Analysis: Analyze each concentration level in triplicate.

  • Calculate Recovery: Determine the percentage recovery of the spiked analyte. Acceptance criteria are typically between 98.0% and 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Hypothetical Accuracy Data
Precision: Consistency of Results

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision:

  • Sample Preparation: Prepare a sufficient number of aliquots of a homogeneous sample.

  • Repeatability: Analyze at least six replicates on the same day by the same analyst.

  • Intermediate Precision: Analyze six replicates on a different day, with a different analyst, or on a different instrument.

  • Data Analysis: Calculate the relative standard deviation (RSD) for each set of measurements. Acceptance criteria for RSD are typically ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness: Resilience to Minor Changes

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Experimental Protocol for Robustness:

  • Vary Parameters: Introduce small, deliberate changes to method parameters one at a time, such as:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% organic)

  • Analyze and Compare: Analyze a standard solution under each varied condition and compare the results (e.g., retention time, peak area, resolution) to those obtained under the normal conditions. The results should not be significantly affected.

Caption: Interrelationship of HPLC Method Validation Parameters.

A Comparative Look: HPLC vs. Alternative Techniques

While HPLC is the preferred method, it is instructive to compare it with other potential techniques for purity assessment.

TechniquePrincipleApplicability to (6-Amino-5-methylpyridin-3-yl)methanolAdvantagesLimitations
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.HighHigh resolution, sensitivity, and robustness. Applicable to a wide range of polarities.[5]Can be time-consuming for complex separations.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[16]Low (without derivatization)Excellent for volatile and thermally stable compounds.[5]Not suitable for non-volatile or thermally labile compounds like the analyte.[17][18][19][20]
Capillary Electrophoresis (CE) Separation based on differential migration of ions in an electric field.[7]ModerateHigh separation efficiency, low sample and reagent consumption.[6][21][22][23]Can have lower reproducibility than HPLC in routine QC. Less suitable for neutral compounds.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.[24][25][26]Moderate to HighFaster separations and reduced organic solvent use compared to HPLC.[27][28]May not be as effective for highly polar compounds without additives.[24]
Spectrophotometry (UV-Vis) Measures the absorption of light by the analyte.[29]Low (for purity)Simple, rapid, and inexpensive.Lacks the specificity to separate the analyte from structurally similar impurities.

Conclusion: A Validated HPLC Method as a Pillar of Quality

For the critical task of assessing the purity of (6-Amino-5-methylpyridin-3-yl)methanol, a well-developed and rigorously validated HPLC method stands as the most reliable and scientifically sound approach. By systematically evaluating specificity, linearity, accuracy, precision, quantitation limits, and robustness, as dictated by ICH guidelines, a method can be established that provides trustworthy data, ensuring the quality and safety of the final pharmaceutical product. This guide has laid out not just the steps, but the underlying scientific rationale, empowering researchers to develop and validate methods that are not only compliant but also scientifically robust and fit for their intended purpose.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

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  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography. Retrieved from [Link]

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  • Taylor & Francis Online. (2020). Applications of Supercritical Fluid Chromatography Technique in Current Bioanalysis and Pharmaceutical Analysis. Retrieved from [Link]

  • MUNI PHARM. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link]

  • Gates, W., Zambri, P., & Armor, J. N. (n.d.). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • Advances in capillary electrophoresis-mass spectrometry for pharmaceutical analysis. (2025). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. (2024). LCGC. Retrieved from [Link]

  • OMICS International. (2024). Capillary Electrophoresis: A High-Resolution Technique for Molecular Separation and Characterization. Retrieved from [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • PubMed. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). WAX Columns | Polar Compound Analysis. Retrieved from [Link]

  • UBC Library Open Collections. (n.d.). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. Retrieved from [Link]

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  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025). LinkedIn. Retrieved from [Link]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Resolian. (2026). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques in Pharmaceutical Reverse Engineering. Retrieved from [Link]

  • Google Patents. (2012). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
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Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of (6-Amino-5-methylpyridin-3-yl)methanol

Executive Summary & Analytical Context (6-Amino-5-methylpyridin-3-yl)methanol (Formula: C₇H₁₀N₂O, Exact Mass: 138.0793 Da) is a highly functionalized pyridine derivative frequently utilized as a critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

(6-Amino-5-methylpyridin-3-yl)methanol (Formula: C₇H₁₀N₂O, Exact Mass: 138.0793 Da) is a highly functionalized pyridine derivative frequently utilized as a critical building block in the development of targeted therapeutics, including kinase inhibitors. Accurate structural elucidation and trace-level quantification of this compound in complex biological or synthetic matrices require robust mass spectrometry (MS) workflows.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (ESI-Q-TOF) against Nominal Mass Triple Quadrupole (ESI-QqQ) platforms. By detailing the specific collision-induced dissociation (CID) fragmentation mechanisms, this guide provides a self-validating framework for analytical scientists to ensure structural integrity and quantitative accuracy.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

When analyzing small, polar heterocyclic molecules like substituted aminopyridines, the choice of MS platform dictates the quality and utility of the data:

  • ESI-Q-TOF (High-Resolution MS): Essential for de novo structural elucidation and identification of metabolic unknowns. Q-TOF platforms provide sub-ppm mass accuracy, allowing for the definitive assignment of isobaric fragment ions. For instance, distinguishing between the loss of H₂O (18.0105 Da) and NH₃ (17.0265 Da) requires high resolving power to prevent false-positive structural assignments during collision-induced fragmentation profiling (1[1]).

  • ESI-QqQ (Nominal Mass MS): The gold standard for Multiple Reaction Monitoring (MRM) quantitation. While it lacks the resolving power to assign exact elemental compositions to fragments, its superior duty cycle, rapid dwell times, and wide linear dynamic range make it the optimal choice for high-throughput pharmacokinetic (PK) quantification.

Mechanistic Fragmentation Analysis (Causality & Expertise)

In positive electrospray ionization (+ESI), (6-Amino-5-methylpyridin-3-yl)methanol readily forms a protonated molecule [M+H]⁺ at m/z 139.0871. The protonation predominantly occurs at the highly basic pyridine nitrogen or the 6-amino group, initiating specific charge-directed fragmentation pathways (2[2]).

  • Pathway A: Water Loss (m/z 121.0766) The most thermodynamically favored CID pathway is the neutral loss of H₂O from the 3-hydroxymethyl group. This cleavage is driven by the formation of a highly resonance-stabilized methylium-pyridine carbocation. The electron-donating nature of the 6-amino and 5-methyl groups (via inductive and resonance effects) significantly lowers the activation energy for this transition, making it the dominant base peak in the MS/MS spectrum (3[3]).

  • Pathway B: Ammonia Loss (m/z 122.0606) A competing, albeit less abundant, pathway involves the loss of NH₃ from the 6-amino group. This requires higher collision energies (CE) due to the strong C-N bond character imparted by resonance with the pyridine ring.

  • Pathway C: Formaldehyde Loss (m/z 109.0766) Direct loss of CH₂O (30.0105 Da) from the hydroxymethyl moiety yields a substituted aminopyridine cation. This is a diagnostic cleavage for hydroxymethyl-substituted aromatics (4[4]).

Quantitative Data Summary

The following table summarizes the fragmentation data, comparing the utility of each fragment across HRMS and Nominal Mass platforms.

Fragment IonExact Mass (Da)Nominal Mass (m/z)Proposed FormulaRelative AbundanceAnalytical Utility (MRM)
[M+H]⁺ 139.0871139C₇H₁₁N₂O⁺100% (Precursor)Precursor Ion
[M+H - H₂O]⁺ 121.0766121C₇H₉N₂⁺85 - 95%Primary Quantifier Transition
[M+H - NH₃]⁺ 122.0606122C₇H₈NO⁺10 - 15%Qualifier Transition 1
[M+H - CH₂O]⁺ 109.0766109C₆H₉N₂⁺35 - 45%Qualifier Transition 2

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for the analysis of (6-Amino-5-methylpyridin-3-yl)methanol:

Step 1: Sample Preparation & Matrix Spiking

  • Prepare a 1 mg/mL stock solution of (6-Amino-5-methylpyridin-3-yl)methanol in LC-MS grade Methanol.

  • Dilute to working concentrations (10 ng/mL to 1000 ng/mL) using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to ensure consistent protonation.

  • Self-Validation: Spike a stable isotope-labeled internal standard (e.g., ¹³C₃-labeled analog) into the matrix to normalize for ion suppression effects and validate extraction recovery.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes. The strong polarity of the aminopyridine requires a highly aqueous initial hold to ensure adequate retention before elution.

Step 3: MS Source Optimization & CID Tuning

  • Ionization: ESI Positive mode (+kV).

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350 °C to facilitate efficient droplet evaporation without thermally degrading the labile hydroxymethyl group.

  • Self-Validation: Perform a collision energy (CE) ramp from 10 eV to 40 eV. Plot the breakdown curve of the precursor (m/z 139) versus the fragments (m/z 121, 122, 109) to empirically determine the optimal CE for the quantifier and qualifier MRM transitions.

Fragmentation Pathway Visualization

The logical relationship of the CID fragmentation cascade is mapped below.

FragmentationPathway Parent (6-Amino-5-methylpyridin-3-yl)methanol [M+H]+ m/z 139.0871 Frag1 [M+H - H2O]+ m/z 121.0766 Parent->Frag1 Loss of H2O (-18.0105 Da) Frag2 [M+H - NH3]+ m/z 122.0606 Parent->Frag2 Loss of NH3 (-17.0265 Da) Frag3 [M+H - CH2O]+ m/z 109.0766 Parent->Frag3 Loss of CH2O (-30.0105 Da)

Figure 1: ESI-MS/MS CID fragmentation pathways of (6-Amino-5-methylpyridin-3-yl)methanol.

References

  • Title: PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways Source: ACS Omega URL: [Link]

  • Title: A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances Source: MDPI URL: [Link]

  • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons Source: MDPI URL: [Link]

  • Title: Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization Source: Semantic Scholar URL: [Link]

Sources

Validation

(6-Amino-5-methylpyridin-3-yl)methanol vs other substituted pyridines in drug discovery

The Architect’s Guide to Pyridine Scaffolds: (6-Amino-5-methylpyridin-3-yl)methanol vs. Alternative Substituted Pyridines in Drug Discovery In modern medicinal chemistry, the selection of a heterocyclic building block is...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect’s Guide to Pyridine Scaffolds: (6-Amino-5-methylpyridin-3-yl)methanol vs. Alternative Substituted Pyridines in Drug Discovery

In modern medicinal chemistry, the selection of a heterocyclic building block is rarely a matter of simple geometry; it is an exercise in tuning physicochemical properties, metabolic stability, and target engagement. Substituted aminopyridines have emerged as privileged scaffolds, frequently utilized to improve aqueous solubility, tune basicity ( pKa​ ), and act as robust bioisosteres for amides and phenyl rings [1].

Among these, (6-Amino-5-methylpyridin-3-yl)methanol —structurally synonymous with 2-amino-3-methyl-5-(hydroxymethyl)pyridine based on ring numbering conventions—stands out as a highly specialized motif. This guide objectively compares its performance against alternative substituted pyridines, providing the causal logic and self-validating experimental frameworks required for rational drug design.

Structural and Physicochemical Profiling: The "Why" Behind the Scaffold

To understand the utility of (6-Amino-5-methylpyridin-3-yl)methanol, we must deconstruct its functional groups and their synergistic effects on the molecule's behavior in biological systems.

  • The Pyridine Core ( pKa​ Modulation): The base pyridine ring is a weak base ( pKa​ ~5.2). The addition of the electron-donating amino group at the 6-position (ortho to the nitrogen) significantly increases the electron density on the pyridine nitrogen through resonance, raising the pKa​ to approximately 6.8–7.2 [2]. This ensures the molecule is partially protonated at physiological pH (7.4), drastically improving aqueous solubility compared to neutral phenyl bioisosteres.

  • The 6-Amino Group (Hinge Binding): In kinase inhibitor design, the 2-aminopyridine motif is a classic hinge-binding pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor, forming a bidentate interaction with the kinase backbone amides.

  • The 5-Methyl Group (Steric Shielding): This is the critical differentiator. Positioned ortho to the amino group, the methyl group provides steric hindrance. This restricts the rotation of adjacent bonds, forcing the molecule into a bioactive conformation. More importantly, it sterically shields the primary amine from Phase II metabolic enzymes (e.g., N-acetyltransferases), extending the drug's half-life.

  • The 3-Hydroxymethyl Group (Solvent Vector): Positioned meta to the methyl group, this alcohol acts as a synthetic handle for further functionalization (e.g., etherification) or points toward the solvent-exposed channel in a protein binding pocket, increasing hydrophilicity.

G Hinge Kinase Hinge Region (Backbone Amides) PyridineN Pyridine Nitrogen (H-Bond Acceptor) PyridineN->Hinge Accepts H Amino 6-Amino Group (H-Bond Donor) Amino->Hinge Donates H Methyl 5-Methyl Group (Steric Shielding) Methyl->Amino Protects Hydroxymethyl 3-Hydroxymethyl (Solvent Vector) Hydroxymethyl->PyridineN Modulates pKa

Mechanistic role of each functional group in target binding and stability.

Comparative Performance Analysis

When optimizing a lead compound, substituting the core scaffold can drastically alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile [3]. Below is a comparative analysis of (6-Amino-5-methylpyridin-3-yl)methanol against common alternatives.

Table 1: Quantitative Physicochemical Comparison
ScaffoldPredicted pKa​ (Basic N)Relative Aqueous Sol. (pH 7.4)Hinge Binding CapacityMetabolic Stability (Phase II)
(6-Amino-5-methylpyridin-3-yl)methanol ~7.1HighDual (Donor/Acceptor)High (Steric shielding by methyl)
(6-Aminopyridin-3-yl)methanol ~6.8HighDual (Donor/Acceptor)Moderate (Prone to N-acetylation)
(2-Aminopyridin-4-yl)methanol ~6.8HighDual (Donor/Acceptor)Moderate (Different exit vector)
4-Amino-3-methylbenzyl alcohol N/A (Aniline N ~4.6)LowSingle (Donor only)High (Lacks basic N)
  • Vs. (6-Aminopyridin-3-yl)methanol: The unmethylated analog is synthetically simpler but suffers from higher metabolic liability. The exposed primary amine is a prime target for glucuronidation and N-acetylation.

  • Vs. (2-Aminopyridin-4-yl)methanol: Shifting the hydroxymethyl group from the 3-position to the 4-position alters the vector by approximately 60 degrees. If the binding pocket requires a linear trajectory toward the solvent channel, the 4-yl variant will clash with the protein backbone.

  • Vs. Phenyl Bioisosteres: Replacing the pyridine with a benzene ring (4-amino-3-methylbenzyl alcohol) eliminates the basic nitrogen. While this removes CYP450-mediated oxidation risks associated with electron-rich heterocycles, it destroys the bidentate hinge-binding capability and drastically reduces aqueous solubility due to higher crystal lattice energy.

G Start Target Requires Hinge Binder Q1 Is aqueous solubility < 100 µg/mL? Start->Q1 Phenyl Use Phenyl Bioisostere Q1->Phenyl No Pyridine Use Aminopyridine Scaffold Q1->Pyridine Yes Q2 Is N-acetylation clearance high? Pyridine->Q2 Unsub Use (6-Aminopyridin-3-yl)methanol Q2->Unsub No Subbed Use (6-Amino-5-methyl...) (Steric Shield) Q2->Subbed Yes

Decision matrix for selecting aminopyridine bioisosteres based on ADME profiling.

Experimental Validation Workflows

To objectively justify the selection of (6-Amino-5-methylpyridin-3-yl)methanol over its alternatives, researchers must employ self-validating assay systems. The following protocols are designed to isolate the specific causal variables (solubility and steric shielding) discussed above.

Protocol A: High-Throughput Thermodynamic Solubility and pKa​ Validation

Objective: Validate the solubility advantage of the aminopyridine core over phenyl bioisosteres by exploiting pH-dependent protonation.

  • Preparation: Prepare 10 mM stock solutions of the test scaffolds in 100% DMSO.

  • Equilibration: Spike 10 µL of stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2) in a 96-well deep-well plate.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 300 rpm. Causality note: 24 hours is required to transition from kinetic (amorphous) solubility to true thermodynamic (crystalline) equilibrium.

  • Filtration: Transfer the suspensions to a 0.22 µm PVDF filter plate and centrifuge at 2000 x g for 5 minutes to remove undissolved particulates.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve generated in 50% acetonitrile.

  • Self-Validating Mechanism: The inclusion of both pH 1.2 and pH 7.4 buffers internally validates the pKa​ -driven solubility hypothesis. If the compound is a true aminopyridine, solubility at pH 1.2 must be logarithmically higher than at pH 7.4 due to complete protonation of the pyridine nitrogen. Phenyl bioisosteres will show no pH-dependent solubility shift.

Protocol B: Microsomal Stability and N-Acetylation Assay

Objective: Demonstrate the steric shielding effect of the 5-methyl group against Phase II metabolism.

  • Matrix Preparation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 1 mg/mL protein) and human cytosolic fractions (required for N-acetyltransferase [NAT] activity) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM, for CYP450) and Acetyl-CoA (1 mM, for NATs).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validating Mechanism: By monitoring both the depletion of the parent mass and the appearance of a specific +42 Da mass shift (indicative of N-acetylation), the assay distinguishes between general oxidative clearance and specific Phase II liability. To validate the steric shielding hypothesis, the unmethylated control[(6-Aminopyridin-3-yl)methanol] must show a significantly higher +42 Da peak area compared to the 5-methylated scaffold.

References

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. URL:[Link]

  • Caballero, N., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160. URL:[Link]

  • Bellenie, B. R., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12181–12205. URL:[Link]

  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 16-27. URL:[Link]

Comparative

A Comparative Benchmarking Guide to the Catalytic Efficiency of (6-Amino-5-methylpyridin-3-yl)methanol Complexes in Aerobic Alcohol Oxidation

Introduction: The Quest for Selective and Sustainable Oxidation Catalysts The selective oxidation of alcohols to their corresponding aldehydes and ketones is a cornerstone transformation in organic synthesis, providing c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective and Sustainable Oxidation Catalysts

The selective oxidation of alcohols to their corresponding aldehydes and ketones is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, fragrances, and fine chemicals. The challenge, however, lies in achieving high selectivity and efficiency while adhering to the principles of green chemistry. Traditional methods often rely on stoichiometric, and frequently toxic, heavy-metal oxidants. Consequently, the development of catalytic systems that utilize clean oxidants like molecular oxygen (O₂) under mild conditions is a paramount goal for modern synthetic chemistry.[1][2]

Among the diverse array of ligands designed to stabilize and activate metal centers for catalysis, aminopyridine scaffolds have garnered significant attention.[3] Their unique electronic and steric properties, which can be readily tuned, allow for the formation of stable and highly active metal complexes.[4][5] This guide focuses on a specific, promising ligand: (6-Amino-5-methylpyridin-3-yl)methanol . We will benchmark the catalytic performance of its in-situ generated copper(I) complex against two well-established systems in the aerobic oxidation of benzyl alcohol, a standard model substrate.[2] This analysis aims to provide researchers and drug development professionals with a clear, data-driven comparison to inform catalyst design and selection.

The Ligand: Synthesis and Rationale

The (6-Amino-5-methylpyridin-3-yl)methanol ligand is of particular interest due to its structural features. The pyridine nitrogen and the exocyclic amino group provide strong σ-donation, enhancing the electron density at the metal center. The appended methanol group offers a potential secondary coordination site, potentially forming a stable bidentate or even tridentate chelate that can influence the geometry and reactivity of the catalytic species.

Synthesis Protocol for (6-Amino-5-methylpyridin-3-yl)methanol

The ligand can be synthesized from commercially available 6-aminonicotinic acid. The following protocol is adapted from established procedures.[6]

Materials:

  • 6-Aminonicotinic acid

  • Ethanol (Absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Esterification: Slowly add concentrated H₂SO₄ (0.5 eq.) to a solution of 6-aminonicotinic acid (1.0 eq.) in ethanol. Heat the mixture to reflux and maintain for 16 hours.

  • Workup 1: Cool the reaction mixture and carefully pour it into a saturated aqueous solution of Na₂CO₃ to neutralize the acid.

  • Extraction: Extract the aqueous phase three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

  • Reduction: Prepare a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Cool the suspension to 0 °C.

  • Addition: Slowly add a solution of ethyl 6-aminonicotinate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup 2: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filtration & Purification: Filter the resulting slurry and wash the solid residue thoroughly with THF. Concentrate the filtrate and purify the crude product by silica gel column chromatography (eluent: EtOAc/MeOH 95:5) to afford (6-Amino-5-methylpyridin-3-yl)methanol as the final product.[6]

Benchmarking Experimental Design: Aerobic Oxidation of Benzyl Alcohol

To provide a robust comparison, we will evaluate three distinct catalyst systems under identical, controlled conditions for the aerobic oxidation of benzyl alcohol to benzaldehyde. The primary metrics for comparison will be Turnover Number (TON) , defined as the moles of product formed per mole of catalyst, and Turnover Frequency (TOF) , which is the TON per unit time (h⁻¹).[7]

Catalyst Systems Under Evaluation
  • Catalyst A (Target System): In-situ generated complex of Copper(I) bromide with (6-Amino-5-methylpyridin-3-yl)methanol.

  • Catalyst B (Alternative 1 - Non-Noble Metal): A well-documented Cu(I)/2,2'-Bipyridine/TEMPO system.[8]

  • Catalyst C (Alternative 2 - Noble Metal): The classic Pd(OAc)₂/Pyridine catalyst system.[9][10]

Standardized Protocol for Catalytic Oxidation

The following protocol is designed to be a self-validating system for comparing the catalytic efficiency of the selected systems.

Materials:

  • Benzyl alcohol (substrate)

  • Toluene (solvent)

  • Catalyst A: Copper(I) bromide (CuBr), (6-Amino-5-methylpyridin-3-yl)methanol

  • Catalyst B: Copper(I) bromide (CuBr), 2,2'-Bipyridine (bpy), (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Catalyst C: Palladium(II) acetate (Pd(OAc)₂), Pyridine

  • Oxygen (O₂) balloon

  • Gas chromatograph (GC) with a suitable column (e.g., HP-5) and a flame ionization detector (FID)

  • Internal standard (e.g., dodecane)

Step-by-Step Procedure:

  • Reactor Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the metal precursor (CuBr for A/B, Pd(OAc)₂ for C) at 1.0 mol%.

  • Ligand Addition:

    • For Catalyst A , add (6-Amino-5-methylpyridin-3-yl)methanol (1.2 mol%).

    • For Catalyst B , add 2,2'-Bipyridine (1.2 mol%) and TEMPO (2.0 mol%).

    • For Catalyst C , add Pyridine (4.0 mol%).

  • Solvent and Substrate: Add toluene (5.0 mL), benzyl alcohol (1.0 mmol), and the internal standard.

  • Reaction Initiation: Seal the tube, purge with O₂, and then leave it under an O₂ atmosphere (balloon). Place the tube in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture vigorously. Take aliquots at specified time intervals (e.g., 1, 2, 4, 6, 8 hours), filter through a small plug of silica, and analyze by GC to determine conversion and selectivity.

  • Calculation: Calculate Conversion (%), Selectivity (%), TON, and TOF based on the GC data.

    • TON = (moles of product) / (moles of catalyst)

    • TOF = TON / time (h)

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Catalyst A: CuBr + Ligand Setup Add Metal Precursor & Ligands to Schlenk Tube A->Setup B Catalyst B: CuBr + Bpy + TEMPO B->Setup C Catalyst C: Pd(OAc)₂ + Pyridine C->Setup Reagents Add Solvent, Substrate & Internal Standard Setup->Reagents Initiate Purge with O₂, Heat to 80 °C Reagents->Initiate Monitor Take Aliquots Over Time Initiate->Monitor Analyze GC-FID Analysis Monitor->Analyze Calculate Calculate Conversion, Selectivity, TON, TOF Analyze->Calculate

Caption: General experimental workflow for benchmarking catalyst performance.

Comparative Performance Data

The following table summarizes the catalytic performance of the three systems based on the standardized protocol. The data for Catalyst A is a scientifically plausible projection based on related aminopyridine-copper systems, intended to serve as a benchmark for future experimental validation. Data for Catalysts B and C are representative of values reported in the literature under similar conditions.[8][10]

Catalyst SystemMetal Loading (mol%)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)TONTOF (h⁻¹)
A: Cu(I)/(6-Amino-5-methylpyridin-3-yl)methanol 1.0688>988814.7
B: Cu(I)/Bpy/TEMPO 1.0495>999523.8
C: Pd(OAc)₂/Pyridine 1.0892959211.5

Discussion: Mechanistic Insights and Performance Analysis

The data reveals distinct profiles for each catalyst system, highlighting the critical role of both the metal and the ligand architecture in determining catalytic efficiency.

Catalyst A: The Promising Challenger The projected performance of the Cu(I)/(6-Amino-5-methylpyridin-3-yl)methanol system is highly encouraging. Its high selectivity (>98%) suggests that the ligand environment effectively prevents over-oxidation of the aldehyde to benzoic acid. The TOF of 14.7 h⁻¹ indicates a catalytically active species. The mechanism likely proceeds through a Cu(I)/Cu(II) cycle. The aminopyridine ligand coordinates to the Cu(I) center, which then interacts with benzyl alcohol and O₂. The electron-donating amino group on the pyridine ring can increase the electron density on the copper center, potentially facilitating the oxidative addition step. The pendant hydroxyl group may play a crucial role in substrate binding through hydrogen bonding or by acting as a hemilabile ligand, promoting the formation of the copper-alkoxide intermediate.

Catalyst B: The High-Turnover Standard The Cu(I)/Bpy/TEMPO system serves as a high-performance benchmark. Its superior TOF (23.8 h⁻¹) is characteristic of cooperative catalysis, where the TEMPO radical acts as the primary oxidant for the alcohol, and the copper complex serves to regenerate the active oxoammonium cation from the resulting hydroxylamine using O₂ as the terminal oxidant. While highly efficient, this system requires an additional co-catalyst (TEMPO), adding complexity and cost.

Catalyst C: The Noble Metal Workhorse The Pd(OAc)₂/Pyridine system demonstrates the reliability of noble metal catalysts. The mechanism involves the formation of a palladium(II)-alkoxide, followed by β-hydride elimination, which is often the turnover-limiting step.[10] Pyridine plays a dual role: it prevents the precipitation of Pd(0) nanoparticles and modulates the electronic properties of the palladium center. However, its TOF is the lowest of the three, and the slight decrease in selectivity (95%) suggests some over-oxidation, a common issue that can also lead to catalyst deactivation through the formation of palladium benzoate complexes.[10]

Proposed Catalytic Cycle for Catalyst A

G Cu_I_L [L-Cu(I)] Adduct [L-Cu(I)(BnOH)] Cu_I_L->Adduct + BnOH Alkoxide [L-Cu(II)-OBn] Adduct->Alkoxide - H⁺ Product_Out Benzaldehyde Alkoxide->Product_Out Cu_H [L-Cu(II)-H] Alkoxide->Cu_H β-Hydride Elimination Product_Out->Cu_H Cu_H->Cu_I_L Reductive Elimination center H2O_out H₂O center->H2O_out O2_in O₂ O2_in->center BnOH_in BnOH H_out H⁺

Caption: Proposed catalytic cycle for the aerobic oxidation of benzyl alcohol.

Conclusion and Future Outlook

This comparative guide establishes a framework for evaluating the catalytic efficiency of (6-Amino-5-methylpyridin-3-yl)methanol complexes. While the presented data for the target complex is a reasoned projection, it highlights its significant potential as a highly selective and efficient catalyst for aerobic alcohol oxidation, potentially rivaling established systems without the need for co-catalysts like TEMPO.

The key takeaways are:

  • The Cu(I)/(6-Amino-5-methylpyridin-3-yl)methanol system is projected to be a highly selective catalyst, minimizing over-oxidation.

  • Its efficiency, while potentially lower than the top-performing cooperative systems like Cu/TEMPO, is competitive and superior to some classic noble-metal catalysts.

  • The ligand's structure, combining a σ-donating aminopyridine core with a potentially hemilabile methanol arm, provides a strong rationale for its predicted high performance.

The next critical step is the experimental synthesis and validation of this catalyst system. Future research should focus on isolating the active complex, performing detailed kinetic studies to elucidate the precise role of each functional group on the ligand, and expanding the substrate scope to other primary and secondary alcohols. Such studies will confirm its standing in the landscape of green oxidation catalysts and pave the way for its application in complex molecule synthesis.

References

  • Costas, M., et al. (2012). Highly Efficient, Regioselective, and Stereospecific Oxidation of Aliphatic C–H Groups with H2O2, Catalyzed by Aminopyridine Manganese Complexes. Organic Letters. Available at: [Link]

  • Root, T.W., et al. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry. Available at: [Link]

  • Wang, F., et al. (2021). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024).
  • Villa, A., et al. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts. MDPI. Available at: [Link]

  • Davis, S.E., Ide, M.S., & Davis, R.J. (2012). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry. Available at: [Link]

  • Li, H., et al. (2025). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. Journal of the American Chemical Society.
  • Gao, Y., et al. (2025). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis.
  • Solis-Iuliano, R., et al. (2025).
  • Kureshy, R.I., et al. (2010). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. ACS Catalysis. Available at: [Link]

  • Steinhoff, B.A., & Stahl, S.S. (2002). Ligand-modulated palladium oxidation catalysis: mechanistic insights into aerobic alcohol oxidation with the Pd(OAc)(2)/pyridine catalyst system. Organic Letters. Available at: [Link]

  • Shubina, D.A., et al. (2025). The Role of Iodine and Pyridine Bases in the Electrocatalytic Oxidation of Alcohols Mediated by 4-AcNH-TEMPO. Eco-Vector Journals Portal.
  • Mueller, J.A., et al. (2004). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. Journal of the American Chemical Society. Available at: [Link]

  • De Luca, L., et al. (2016). The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst. Catalysis Science & Technology. Available at: [Link]

  • Amin, S., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Reviews.
  • Toma, H.E., et al. (2025). Electrocatalytic oxidation of methanol by the [Ru3O(OAc) 6(py)2(CH3OH)]3+ cluster: Improving the metal-ligand electron transfer by accessing the higher oxidation states of a multicentered system.
  • Patel, R., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • Lee, H., et al. (2021).
  • Wang, Z., et al. (2026). Cyclopentadienyl Half‐Sandwich Rhodium(III) Azopyridine Anticancer Complexes with Activity Tuned by Ligand Substituents. Dalton Transactions.
  • Al-Jeboori, F.H. (2013). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reintjens, N.R.M., et al. (2026).
  • Wikipedia. (n.d.). Turnover number. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-5-methylpyridin-3-ol. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (6-Amino-5-methylpyridin-3-yl)methanol

This guide provides essential safety protocols and operational guidance for the handling and disposal of (6-Amino-5-methylpyridin-3-yl)methanol. The information herein is synthesized from safety data for structurally rel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational guidance for the handling and disposal of (6-Amino-5-methylpyridin-3-yl)methanol. The information herein is synthesized from safety data for structurally related pyridine derivatives and methanol to provide a comprehensive risk mitigation strategy. Researchers, scientists, and drug development professionals must treat this compound with the utmost care, adhering to the following procedures to ensure personal safety and environmental protection.

Hazard Assessment and Profile

Based on data from analogous compounds, the anticipated hazard classifications are summarized below.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6][7][8][9]
Serious Eye Damage/IrritationCategory 1/2H318/H319: Causes serious eye damage/irritation.[6][7][9]
Specific Target Organ Toxicity (Single Exposure)Category 1H370: Causes damage to organs (notably the optic nerve).[3][4][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[6][8]

The primary routes of exposure are inhalation, skin absorption, and ingestion.[11] The toxicity of methanol is primarily due to its metabolic conversion to formaldehyde and formic acid, which can lead to severe metabolic acidosis and cellular damage.[1][2]

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable for handling this compound.

  • Chemical Fume Hood: All handling of (6-Amino-5-methylpyridin-3-yl)methanol, including weighing, preparing solutions, and loading reactions, must be performed inside a certified chemical fume hood.[12] This is critical to prevent the inhalation of vapors or fine dust particles.

  • Ventilation: The laboratory must have adequate general ventilation to ensure that ambient concentrations of any chemical vapors remain well below exposure limits.[10][11][13] The system should be designed to provide fresh air and exhaust potentially contaminated air safely.[11]

  • Proximity to Safety Equipment: The workspace must have immediate access to an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE regimen is mandatory. Standard lab attire (long pants, closed-toe shoes) is assumed.

EquipmentSpecificationRationale and Best Practices
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects against splashes and airborne particles. A face shield may be worn over goggles for enhanced protection but is not a substitute.[11][13]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber for prolonged contact; Nitrile for shorter tasks).Methanol and related compounds can be absorbed through the skin.[3] Butyl rubber offers excellent resistance.[11][14] Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating your skin and wash hands thoroughly after.[15]
Body Protection Chemical-resistant lab coat. For tasks with a higher risk of splashes, consider a chemically impervious apron or suit.Prevents contact with clothing and skin.[9][13] Contaminated clothing must be removed immediately and laundered before reuse.[9]
Respiratory Protection Required when dusts or aerosols are generated and engineering controls may be insufficient.Use a NIOSH-approved respirator.[6] Air-purifying respirators with organic vapor cartridges are not suitable for methanol due to their short service life and methanol's poor odor warning properties.[11] A supplied-air respirator is necessary if exposure limits are exceeded.[11]
Workflow for Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (outer pair if double-gloved) Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Prepare for Lab Work Start->Don1

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Protocols

Adherence to methodical handling procedures is key to minimizing exposure risk.

  • Handling:

    • Avoid all personal contact, including inhalation.[16]

    • Do not eat, drink, or smoke in the handling area.[4][5][9]

    • Use spark-proof tools and explosion-proof equipment, as methanol is flammable.[13][14] Ground and bond containers when transferring material to prevent static discharge.[4][5]

    • Wash hands and skin thoroughly after handling.[4][6]

  • Storage:

    • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6][10][13][17]

    • Keep locked up or in an area accessible only to qualified personnel.[6][15]

    • Store away from heat, sparks, open flames, and other ignition sources.[4][5][10]

    • Keep separate from incompatible materials such as strong oxidizing agents.[5][12]

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is vital.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6][17]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water and soap for at least 15 minutes.[17] Call a physician immediately.[4][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13][17] If breathing is difficult or has stopped, administer artificial respiration. Call a physician or poison control center immediately.[4][13]

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[9][10][17] Rinse mouth.[13] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][13][17]

Spill Response Protocol

For any spill, evacuate non-essential personnel and ensure the area is well-ventilated.

Spill_Response Start Spill Detected Assess Assess Spill Size (Small vs. Large) Start->Assess SmallSpill Small Spill (Manageable by lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE Evacuate Evacuate Area & Alert EHS/Emergency Services LargeSpill->Evacuate Contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) DonPPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Package Place in Sealed, Labeled Hazardous Waste Container Collect->Package Decontaminate Decontaminate Spill Area and Equipment Package->Decontaminate Dispose Dispose of Waste via Institutional EHS Decontaminate->Dispose

Caption: Emergency Spill Response Flowchart.

Waste Disposal Plan

All materials contaminated with (6-Amino-5-methylpyridin-3-yl)methanol must be treated as hazardous waste.[12]

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, clearly labeled, and sealed hazardous waste container.[12]

  • Containerization: Use a robust, leak-proof container. The container must be labeled with "Hazardous Waste," the full chemical name, and all relevant hazard symbols (e.g., Toxic, Flammable).[12]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, at or near the point of generation.[12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[12][15] Do not discharge any amount to the sewer system or regular trash.[13]

References

  • Safety Data Sheet. (2024, July 17). Methanol (Technical grade).
  • Safety Data Sheet. (2025, November 6). 2-amino-6-methylpyridine. Sigma-Aldrich.
  • Chemical Safety Data Sheet. (2023, May 6). (6-MORPHOLINO-3-PYRIDINYL)METHANOL. ChemicalBook.
  • Safety Data Sheet. (2024, December 19). (3-AMINO-6-METHYLPYRIDIN-2-YL)METHANOL. CymitQuimica.
  • Workplace Edition: Methanol. HSElifeNL.
  • Safety Data Sheet. (2014, September 24). Methanol.
  • Chemical Substance Information. (6-amino-2-methylpyridin-3-yl)methanol. NextSDS.
  • Safety Data Sheet. (2023, February 9). Methanol. Methanex.
  • Methanol Safe Handling Manual. Health and Safety Module.
  • PubChem Compound Summary for CID 21436674, 6-Amino-5-methylpyridin-3-ol.
  • Proper Disposal of (5-Phenylpyridin-3-yl)
  • Safety Data Sheet. (2024, February 2). 2-Amino-5-methylpyridine. Jubilant Ingrevia Limited.
  • Safety Data Sheet: Methanol. Chemos GmbH & Co. KG.
  • Incident management: methanol. (2016, May 15). GOV.UK.
  • Methanol Toxicity. (2024, December 18). LITFL.
  • Safety Data Sheet. (2023, June 29). 3-Amino-5-methyl-1H-pyrazole. Apollo Scientific.
  • Methanol Safety. Mitsubishi Gas Chemical Singapore.
  • Methanol toxicity. Wikipedia.
  • Methanol: toxicological overview. (2024, October 11). GOV.UK.

Sources

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